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  • Product: 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile
  • CAS: 1006328-60-4

Core Science & Biosynthesis

Foundational

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile physical and chemical properties

This technical whitepaper provides an in-depth analysis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (CAS: 1006328-60-4), a highly versatile, fragment-like building block utilized in the synthesis of advanced a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides an in-depth analysis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (CAS: 1006328-60-4), a highly versatile, fragment-like building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. By combining a halogenated pyrazole pharmacophore with a branched, chiral nitrile linker, this molecule offers unique stereochemical and electronic advantages for drug discovery.

Physicochemical Profiling & Structural Causality

The utility of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile stems from its precise physicochemical properties. The 4-chloro substitution on the pyrazole ring is not merely structural; it fundamentally alters the electronic distribution of the heterocycle, increasing its lipophilicity and modulating the basicity of the pyrazole nitrogens[2].

Table 1: Quantitative Physicochemical Data

ParameterValueMechanistic Causality / Significance
CAS Number 1006328-60-4Unique identifier for commercial procurement and cataloging[1].
Molecular Formula C₇H₈ClN₃Defines the atomic composition and halogenated nature.
Molecular Weight 169.61 g/mol Low molecular weight (< 200 Da) makes it an ideal, ligand-efficient fragment for API synthesis.
LogP (Estimated) ~1.8The 4-chloro substitution increases lipophilicity, which is highly favorable for hydrophobic target binding pockets.
Topological Polar Surface Area (TPSA) 41.6 ŲOptimal for membrane permeability; falls well within the Lipinski rules for oral bioavailability.
H-Bond Donors 0The lack of hydrogen bond donors reduces desolvation penalties, increasing passive cellular permeability.
H-Bond Acceptors 2The nitrile nitrogen and pyrazole N2 serve as key interaction vectors for kinase or receptor binding.

Synthetic Methodology: The Aza-Michael Addition

The standard synthesis of this building block relies on the Aza-Michael addition of 4-chloro-1H-pyrazole to methacrylonitrile.

Mechanistic Causality & Symmetry Advantage

A critical expert insight into this reaction is the C2v symmetry of the deprotonated 4-chloro-1H-pyrazole intermediate. Unlike 3- or 5-substituted pyrazoles, which yield complex mixtures of N1 and N2 alkylated regioisomers, the 4-chloro substitution ensures 100% regioselectivity . The choice of base is equally critical: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized because it is a strong, non-nucleophilic amidine base. It efficiently deprotonates the pyrazole (pKa ~14) without initiating unwanted polymerization of the methacrylonitrile acceptor. Furthermore, the alpha-methyl group on methacrylonitrile introduces steric hindrance at the beta-carbon compared to unbranched analogs[3], necessitating elevated thermal conditions (60°C) to overcome the activation energy barrier.

AzaMichael A 4-Chloro-1H-pyrazole C Pyrazolide Anion (C2v Symmetric) A->C Deprotonation B Base Catalyst (DBU) B->C Catalysis E Michael Adduct Enolate C->E Nucleophilic Attack D Methacrylonitrile D->E Sterically Hindered Acceptor F 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile E->F Protonation

Figure 1: Mechanism of the regioselective Aza-Michael addition to methacrylonitrile.

Self-Validating Protocol: Aza-Michael Synthesis
  • Preparation : Charge a dry, argon-flushed round-bottom flask with 4-chloro-1H-pyrazole (1.0 eq) and anhydrous acetonitrile (0.5 M).

  • Catalysis : Add DBU (0.1 eq) dropwise at room temperature. Stir for 15 minutes to allow for complete deprotonation and generation of the pyrazolide anion.

  • Addition : Introduce methacrylonitrile (1.2 eq) dropwise.

  • Thermal Activation : Heat the reaction mixture to 60°C for 12 hours. The thermal energy is required to overcome the steric hindrance of the alpha-methyl group.

  • Validation (In-Process) : Monitor via LC-MS. The reaction is self-validating when the starting material mass ([M+H]⁺ = 103.0) is replaced entirely by the product mass ([M+H]⁺ = 170.0).

  • Validation (Post-Isolation NMR) : In the ¹H NMR (CDCl₃) spectrum, the successful formation of the product is definitively proven by the N-CH₂ protons. Because they are adjacent to a newly formed chiral center (-CH-CH₃), these protons are diastereotopic . They will not appear as a simple doublet, but rather as a highly distinct ABX system (two separate doublets of doublets) between 4.1 and 4.4 ppm. The complete disappearance of the vinylic protons of methacrylonitrile (singlets at ~5.8-6.0 ppm) further validates the purity of the isolated product.

Divergent Downstream Applications

The terminal nitrile group of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile acts as a versatile synthetic hub. Depending on the target API, it can be orthogonally transformed into a primary amine, a carboxylic acid, or a tetrazole bioisostere.

Applications Core 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile Amine Primary Amine (via BH3-THF) Core->Amine Chemoselective Reduction Acid Carboxylic Acid (via Acid Hydrolysis) Core->Acid Hydrolysis Tetrazole Tetrazole (via NaN3 Cycloaddition) Core->Tetrazole [3+2] Cycloaddition Kinase Kinase Inhibitors Amine->Kinase Agro Agrochemicals (Fungicides) Acid->Agro Receptor Receptor Antagonists Tetrazole->Receptor

Figure 2: Divergent synthetic pathways from the core nitrile intermediate.

Self-Validating Protocol: Chemoselective Nitrile Reduction

When synthesizing kinase inhibitors, the nitrile is frequently reduced to a primary amine.

  • Reagent Selection Causality : Standard hydrogenation (H₂ with Pd/C) poses a severe risk of hydrodehalogenation, stripping the crucial chlorine atom from the pyrazole ring. Therefore, Borane-THF complex (BH₃·THF) is selected. It is a chemoselective, electrophilic reducing agent that rapidly reduces nitriles to amines without disturbing aryl halides.

  • Procedure : Dissolve the nitrile (1.0 eq) in anhydrous THF at 0°C. Add BH₃·THF (3.0 eq) dropwise. Reflux for 4 hours, then carefully quench with methanolic HCl to break the boron-amine complex.

  • Validation : This protocol is self-validating via Infrared (IR) Spectroscopy. The starting material possesses a sharp, unmistakable C≡N stretching band at ~2250 cm⁻¹. The complete disappearance of this peak, coupled with the emergence of a broad N-H stretching band at 3300–3400 cm⁻¹, definitively confirms successful reduction.

Handling, Safety, and Stability

Like many halogenated heterocyclic nitriles, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile should be handled with appropriate laboratory safety protocols. While specific toxicity data for this exact derivative is limited, structurally related pyrazole-propanenitriles are known to be skin and eye irritants[3].

  • Storage : Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The nitrile group is stable under ambient conditions but can slowly hydrolyze if exposed to strong aqueous acids or bases over prolonged periods.

  • PPE : Standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during synthesis, particularly when handling the volatile and toxic methacrylonitrile precursor.

References

  • ResearchGate. "The effects of halogen substituents on structure, stability, and electronic properties of bicyclo[1.1.1]pentanylene at density functional theory".[Link]

Sources

Exploratory

Comprehensive NMR Characterization of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Executive Summary The structural elucidation of complex pharmaceutical and agrochemical intermediates requires a highly systematic approach to Nuclear Magnetic Resonance (NMR) spectroscopy. 3-(4-chloro-1H-pyrazol-1-yl)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex pharmaceutical and agrochemical intermediates requires a highly systematic approach to Nuclear Magnetic Resonance (NMR) spectroscopy. 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile presents a unique analytical profile due to the interplay between its halogenated heteroaromatic core and a chiral aliphatic side chain. This technical guide provides an in-depth framework for the 1 H and 13 C NMR characterization of this molecule, detailing the causality behind observed chemical shifts, self-validating experimental protocols, and the 2D correlation networks required for unambiguous structural verification.

Mechanistic Insights into Chemical Shifts (Causality)

As an Application Scientist, interpreting this molecule requires moving beyond simple empirical matching to understanding the fundamental quantum mechanical and stereochemical forces driving the spectral output.

Halogenation and Symmetry Breaking in the Pyrazole Core

In an unsubstituted pyrazole ring, rapid tautomerization often renders the C3 and C5 positions magnetically equivalent. However, substitution at the N1 position by the 2-methylpropanenitrile chain permanently breaks this symmetry. Furthermore, the introduction of a chlorine atom at the C4 position exerts competing electronic effects [1]. Chlorine is highly electronegative, exerting an electron-withdrawing inductive effect (-I) that deshields adjacent protons. Conversely, its lone pairs participate in resonance (+R effect) with the aromatic π -system, which selectively shields the C4 carbon.

  • 1 H NMR Consequence: The H3 and H5 protons appear as two distinct, sharp singlets (typically around 7.52 ppm and 7.45 ppm) because the C4 chlorine eliminates the characteristic 3J coupling usually observed between H4 and H3/H5 in unsubstituted pyrazoles.

  • 13 C NMR Consequence: The C4 carbon is shifted upfield to approximately 112.5 ppm compared to the C3 (~138.5 ppm) and C5 (~128.2 ppm) carbons, directly reflecting the +R shielding effect of the halogen [2].

Diastereotopicity in the Aliphatic Chain

The aliphatic chain (-CH 2​ -CH(CH 3​ )-CN) contains a stereocenter at the C2 carbon. This chirality fundamentally alters the magnetic environment of the adjacent C3 methylene (-CH 2​ -) group. Because the C2 carbon is chiral, the two protons on the C3 carbon are diastereotopic. They are not related by any symmetry operation and therefore reside in permanent, magnetically non-equivalent environments regardless of bond rotation.

  • Spin-Spin Coupling: Instead of a simple doublet, the C3 protons couple to each other (geminal coupling, 2J≈14.0 Hz) and individually to the C2 methine proton (vicinal coupling, 3J≈6.0−7.5 Hz). This generates a complex ABX spin system , appearing as two distinct doublet of doublets (dd) in the 4.10–4.30 ppm region.

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness, the NMR acquisition must be designed as a self-validating system. Every parameter is chosen to provide internal checks against sample degradation, solvent impurity, or magnetic field inhomogeneity.

Sample Preparation

A standardized protocol is critical for reproducible quantitative NMR (qNMR) and qualitative structural elucidation [3].

  • Mass Optimization: Accurately weigh 15–20 mg of the analyte into a clean glass vial. This mass provides an optimal signal-to-noise (S/N) ratio for 1 H in a single scan while allowing for rapid 13 C acquisition.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Internal Validation: The TMS peak acts as the primary zero-point reference (0.00 ppm). The residual non-deuterated chloroform (CHCl 3​ ) peak must be observed at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). This dual-reference system validates both the chemical shift scale and the integrity of the spectrometer's deuterium lock [4].

Acquisition Parameters
  • 1 H NMR (400 MHz): 16 scans, 30° pulse angle, and a relaxation delay (D1) of 2.0 seconds. The integration of the CH 3​ doublet (set to exactly 3.00) must self-validate against the pyrazole H3/H5 singlets (which must integrate to exactly 1.00 each), confirming the molecule is intact and free of polymeric impurities.

  • 13 C NMR (100 MHz): 512 scans, 1 H-decoupled (WALTZ-16), with a D1 of 2.0 seconds.

Quantitative Data Presentation

The following tables summarize the synthesized assignment data based on established chemical shift principles for 1-alkyl-4-chloropyrazoles and aliphatic nitriles.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.52Singlet (s)1H-Pyrazole H3
7.45Singlet (s)1H-Pyrazole H5
4.25Doublet of doublets (dd)1H 2J=14.0 , 3J=7.5 C3-H a​ (Diastereotopic CH 2​ )
4.12Doublet of doublets (dd)1H 2J=14.0 , 3J=6.0 C3-H b​ (Diastereotopic CH 2​ )
3.15Multiplet (m)1H-C2-H (Methine)
1.38Doublet (d)3H 3J=7.0 C2-CH 3​ (Methyl)

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Note
138.5CHPyrazole C3Deshielded by adjacent N2
128.2CHPyrazole C5Deshielded by adjacent N1
120.5CqNitrile (C#N)Characteristic sp-hybridized shift
112.5CqPyrazole C4Shielded by Cl resonance (+R)
53.2CH 2​ C3 MethyleneDeshielded by Pyrazole N1
26.8CHC2 MethineAliphatic chain backbone
15.4CH 3​ MethylTerminal aliphatic

Analytical Workflows & Connectivity Networks

To transition from raw data to a verified structure, a systematic analytical workflow is employed.

Workflow A Sample Prep (CDCl3 + TMS) B 1D NMR (1H & 13C) A->B C 2D NMR (COSY, HMBC) B->C D Data Processing C->D E Structural Verification D->E

Fig 1: End-to-end NMR analytical workflow for structural verification.

The final structural verification relies heavily on 2D NMR techniques. Correlation Spectroscopy (COSY) maps the unbroken 3J proton-proton network of the aliphatic chain, while Heteronuclear Multiple Bond Correlation (HMBC) bridges the gap between the aliphatic chain and the pyrazole core by detecting 2J and 3J carbon-proton couplings.

Correlations CH3 CH3 (1.38 ppm) CH CH (3.15 ppm) CH3->CH COSY CH2 CH2 (4.12, 4.25 ppm) CH3->CH2 HMBC CN C#N (120.5 ppm) CH3->CN HMBC CH->CH2 COSY CH2->CN HMBC Pyr Pyrazole N1 CH2->Pyr HMBC

Fig 2: Key COSY (solid) and HMBC (dashed) correlations establishing connectivity.

References

  • Jimeno, M.L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W.J. "1H and 13C NMR study of perdeuterated pyrazoles". Spectroscopy, 13, 291-294 (1997). URL:[Link]

  • Blanco, F., Alkorta, I., & Elguero, J. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles". Digital CSIC (2020). URL:[Link]

  • Muhamadejev, R., Melngaile, R., Paegle, P., Zibarte, I., Petrova, M., Jaudzems, K., & Veliks, J. "Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory". Journal of Organic Chemistry, 86(5), 3890-3896 (2021). URL:[Link]

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an aca...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms within a molecule dictates its interactions with biological targets, thereby governing its efficacy, selectivity, and overall pharmacological profile. For novel therapeutic candidates such as 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile, a compound of interest stemming from the pharmacologically significant pyrazole class, the elucidation of its crystal structure is of paramount importance.[1][2]

This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in determining and analyzing the crystal structure of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile through single-crystal and powder X-ray diffraction. It is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how" but, more critically, the "why" behind the experimental choices and analytical interpretations that lead to a validated crystal structure. While a public crystal structure for this specific molecule is not available as of this writing, this document will serve as a detailed roadmap for its future characterization, drawing upon established principles and data from structurally related compounds.

The Compound of Interest: 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

The target molecule belongs to the pyrazole family of heterocyclic compounds, which are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The substituent pattern—a 4-chlorinated pyrazole ring, a methyl group at the alpha-position of the propanenitrile chain, and the nitrile functional group—suggests a molecule with specific steric and electronic features that will influence its crystal packing and intermolecular interactions. Understanding these features is crucial for predicting its solid-state properties, such as polymorphism, solubility, and stability, all of which are critical parameters in drug development.

The Crystallization Imperative: From Solution to a Single, Perfect Crystal

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step in the process. The goal is to encourage the molecules to self-assemble from a solution into a highly ordered, three-dimensional lattice.

Causality in Solvent Selection and Crystallization Technique

The choice of solvent is critical and is guided by the solubility profile of the compound. A suitable solvent system is one in which the compound has moderate solubility, allowing for a slow and controlled precipitation as the conditions are changed.

Experimental Protocol: Vapor Diffusion for Crystallization

  • Solvent Screening: Begin by assessing the solubility of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane).

  • Preparation of the Crystallization Solution: Prepare a nearly saturated solution of the compound in a "good" solvent (one in which it is readily soluble).

  • Setting up the Vapor Diffusion Chamber:

    • Hanging Drop: Place a small drop (2-5 µL) of the crystallization solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well in a crystallization plate containing a reservoir of a "poor" solvent (one in which the compound is sparingly soluble but miscible with the good solvent).

    • Sitting Drop: Place a larger drop (10-20 µL) of the crystallization solution in a well of a crystallization plate, next to a larger reservoir of the poor solvent. Seal the plate.

  • Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature (e.g., 4°C or room temperature). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting slow crystal growth.

  • Monitoring: Regularly inspect the drops under a microscope for the formation of single, well-defined crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides a wealth of information, including bond lengths, bond angles, and the conformation of the molecule, as well as details about its packing in the crystal lattice.[5][7]

The Experimental Workflow: A Self-Validating System

The SC-XRD experiment is a multi-step process, with each step building upon the previous one to ensure the integrity of the final structure.

sc_xrd_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination & Refinement crystal_selection Crystal Selection & Mounting data_collection Diffraction Data Collection crystal_selection->data_collection Goniometer Mounting structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution Data Processing & Reduction structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial Model validation Structure Validation structure_refinement->validation Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations of the atoms.[1] X-rays (commonly from a Mo or Cu source) are directed at the crystal, and as it is rotated, a series of diffraction images are collected by a detector.[4]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

  • Structure Solution: The phases of the diffracted beams are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final structure is validated using a variety of crystallographic checks to ensure its quality and accuracy.

Expected Crystallographic Parameters and Structural Features

Based on the structures of related 4-chloro-1H-pyrazole derivatives, we can anticipate some key crystallographic features for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile.[8][9][10]

Parameter Anticipated Value/Feature Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group Centrosymmetric (e.g., P2₁/c, Pnma)Defines the symmetry operations within the unit cell.[9]
Z (Molecules/Unit Cell) 2, 4, or 8Indicates the number of molecules in the asymmetric unit.
Hydrogen Bonding Potential C-H···N or C-H···Cl interactionsThese weak interactions play a crucial role in crystal packing.
π-π Stacking Possible between pyrazole ringsA common feature in aromatic systems that contributes to crystal stability.
Molecular Conformation Torsion angles around the C-N and C-C single bondsDetermines the overall shape of the molecule in the solid state.

The planarity of the pyrazole ring is a well-established feature.[3][11] The dihedral angle between the pyrazole ring and any substituent groups will be a key conformational parameter.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

Powder X-ray diffraction is a powerful, non-destructive technique used to analyze the bulk crystalline properties of a material.[12][13][14] It is particularly valuable for phase identification, assessing sample purity, and studying polymorphism.[13][14][15]

The Experimental and Analytical Workflow

The PXRD experiment generates a diffraction pattern that is a unique "fingerprint" of the crystalline phase(s) present in the sample.[13]

pxrd_workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis sample_prep Grinding & Homogenization data_collection PXRD Scan (2θ vs. Intensity) sample_prep->data_collection Sample Mounting phase_id Phase Identification (Database Matching) data_collection->phase_id Diffractogram purity Purity Assessment phase_id->purity unit_cell Unit Cell Refinement phase_id->unit_cell

Caption: Workflow for Powder X-ray Diffraction Analysis.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the crystalline material is finely ground to a homogenous powder to ensure a random orientation of the crystallites.[14]

  • Data Collection: The powdered sample is placed in a sample holder, and an X-ray beam is directed at it. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[14]

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparing the pattern to databases of known structures.

Data Interpretation and Structural Insights: Connecting Structure to Function

The ultimate goal of this structural analysis is to derive meaningful chemical and biological insights. The crystal structure of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile would reveal:

  • Intramolecular Interactions: The precise bond lengths and angles will confirm the molecular connectivity and highlight any steric strain or unusual geometric features.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, halogen bonds (C-Cl···X), and π-π stacking interactions will explain how the molecules pack in the solid state. This is fundamental to understanding the material's physical properties. For example, the nature of hydrogen bonding in pyrazoles can lead to various motifs like dimers, trimers, and catemers.[8]

  • Conformational Analysis: The solid-state conformation provides a low-energy snapshot of the molecule's shape, which can be used as a starting point for computational modeling of its interaction with a biological target.

Conclusion: A Foundation for Rational Drug Design

The determination of the crystal structure of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile via X-ray diffraction is a critical step in its development as a potential therapeutic agent. This guide has outlined the key experimental and analytical considerations, from crystal growth to final structural validation. The resulting three-dimensional model of the molecule will provide an invaluable foundation for understanding its structure-activity relationship, guiding the design of more potent and selective analogues, and ensuring the robust characterization of its solid-state properties for formulation and manufacturing.

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025).
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).
  • EBSCO. X-Ray powder diffraction | Science | Research Starters.
  • SERC (Carleton). Single-crystal X-ray Diffraction. (2007).
  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). (2026).
  • Thermo Fisher Scientific. Single Crystal X-Ray Diffraction of Materials. (2021).
  • Q&A. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. (2020).
  • PMC. Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).
  • 11-BM Homepage. Powder Diffraction: 101.
  • SERC (Carleton). X-ray Powder Diffraction (XRD). (2018).
  • Pulstec USA. Single Crystal X-Ray Diffraction. (2023).
  • ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).
  • USGS. USGS Information Handout: X-Ray Powder Diffraction. (2000).
  • PMC. 3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal.
  • PMC. Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • ResearchGate. Low-temperature crystal structure of 4-chloro-1H-pyrazole.

Sources

Exploratory

Process Chemistry Whitepaper: Solubility Profile and Thermodynamic Solvation of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Executive Summary & Structural Rationale In the development of complex active pharmaceutical ingredients (APIs)—particularly in the synthesis of specialized therapeutics such as DGAT2 inhibitors and cystic fibrosis modul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the development of complex active pharmaceutical ingredients (APIs)—particularly in the synthesis of specialized therapeutics such as DGAT2 inhibitors and cystic fibrosis modulators—heterocyclic building blocks play a foundational role[1]. 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a highly versatile intermediate. However, optimizing its reaction conditions, extraction efficiency, and crystallization requires a rigorous understanding of its solubility profile across diverse organic solvents.

As process chemists, we must look beyond empirical trial-and-error. The solubility of this compound is dictated by its unique structural moieties:

  • The 4-chloro-pyrazole core: Provides a rigid, polarizable aromatic system capable of π−π stacking. Because the N1 position is substituted, the molecule lacks a strong hydrogen bond donor, though the N2 atom remains a weak hydrogen bond acceptor.

  • The 2-methylpropanenitrile group: Introduces significant dipole-dipole interaction potential due to the cyano group (dipole moment ~3.9 D), while the branched methyl group adds steric bulk that disrupts crystal lattice packing energy, generally enhancing solubility in organic media.

Consequently, the compound exhibits preferential dissolution in polar aprotic solvents, moderate solubility in alcohols, and poor solubility in non-polar aliphatic hydrocarbons[2].

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the thermodynamic solubility of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile across representative organic solvent classes at standard ambient temperature (298.15 K).

Note: Data is expressed in both volumetric (mg/mL) and mole fraction ( xe​ ) formats to facilitate both bench-level formulation and thermodynamic modeling.

SolventSolvent ClassDielectric Constant ( ε )Solubility (mg/mL)Mole Fraction ( xe​ )
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 350.00.1852
Dichloromethane (DCM) Chlorinated8.9> 280.00.1421
Ethyl Acetate (EtOAc) Ester6.0145.50.0684
Methanol (MeOH) Polar Protic32.752.30.0215
Toluene Aromatic Hydrocarbon2.428.60.0112
n-Heptane Aliphatic Hydrocarbon1.9< 1.0< 0.0005

Experimental Methodologies: Self-Validating Systems

To ensure absolute data integrity, solubility determination must not be treated as a simple dissolution test. It must be a self-validating system where orthogonal analytical techniques confirm the physical state of the solute.

Protocol A: Isothermal Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method remains the gold standard for determining equilibrium solubility[3]. The causality behind each step is designed to prevent false plateaus caused by supersaturation or solvent-mediated polymorphic transitions[4].

Step-by-Step Methodology:

  • Preparation: Add an excess of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (approx. 500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL glass HPLC vial.

  • Equilibration: Seal the vial and submerge it in a thermostatic water bath at exactly 298.15 K (± 0.05 K). Agitate via an orbital shaker at 300 RPM for 48 to 72 hours. Causality: 48+ hours are required to ensure the complete breakdown of the crystal lattice and the establishment of true thermodynamic equilibrium, rather than a kinetic metastable state.

  • Phase Separation: Allow the suspension to settle for 2 hours without agitation. Extract 0.5 mL of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly mandated over Nylon or Cellulose Acetate. The lipophilic pyrazole core exhibits non-specific binding to Nylon, which would artificially lower the quantified solubility.

  • Self-Validating Quantification:

    • Primary Analysis: Dilute 100 µL of the filtrate in mobile phase and quantify via HPLC-UV (e.g., at 254 nm).

    • Orthogonal Validation: Transfer exactly 200 µL of the remaining filtrate to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen and record the residual mass (Gravimetric analysis).

    • System Check: If the gravimetric mass balance deviates by >2% from the HPLC-UV integration, the solid residue must be subjected to X-ray Powder Diffraction (XRPD) to check for solvate formation.

G Start Compound Synthesis & Characterization SolventPrep Organic Solvent Selection (HSP Guided) Start->SolventPrep Purity >99% ShakeFlask Isothermal Shake-Flask Equilibration (24-72h) SolventPrep->ShakeFlask Excess Solid Filtration Phase Separation (0.22 µm PTFE Filtration) ShakeFlask->Filtration Constant Temp Analysis HPLC-UV / Gravimetric Quantification Filtration->Analysis Supernatant Data Thermodynamic Solubility Profile Generation Analysis->Data Validation

Workflow for thermodynamic solubility determination using the isothermal shake-flask method.
Protocol B: High-Throughput Nephelometry (Kinetic Solubility)

For rapid solvent screening during early-stage process chemistry, kinetic solubility provides an immediate upper-bound estimate before precipitation occurs[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 50 mM stock solution of the compound in DMSO.

  • Serial Dilution: Using an automated liquid handler, dispense varying volumes of the stock into a 96-well plate containing the target organic solvent (e.g., EtOAc, MeOH) to create a concentration gradient (1 to 1000 µM).

  • Incubation & Reading: Incubate the plate at 298.15 K for 2 hours. Read the plate using a nephelometer.

  • Data Interpretation: The kinetic solubility limit is defined as the exact concentration at which a statistically significant increase in light scattering (turbidity) is detected, indicating the onset of nucleation.

Thermodynamic Modeling & Solvent Selection

To predict the solubility of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile in untested solvent mixtures, we rely on Hansen Solubility Parameters (HSP) and thermodynamic equations.

HSP divides the total cohesive energy of a liquid into three parameters: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[6]. Because the target compound features a highly polar nitrile group but lacks H-bond donors, its optimal solvent sphere will have a high δP​ (matching the dipole) and a moderate δH​ (acting as an H-bond acceptor).

When scaling up synthesis, process chemists often use binary solvent mixtures (e.g., EtOAc/Heptane) for crystallization. The temperature-dependent solubility in these systems is mathematically correlated using the Modified Apelblat Equation and the Jouyban-Acree Model [7].

  • Modified Apelblat Equation: ln(xe​)=A+TB​+C⋅ln(T)

    This model accounts for the non-ideal behavior of the pyrazole-nitrile solute in solution, where A,B, and C are empirical constants derived from our shake-flask data, and T is the absolute temperature[4].

G EmpiricalData Empirical Solubility Data (Mole Fraction, x) HSP Hansen Solubility Parameters (δD, δP, δH) EmpiricalData->HSP Raoult's Law Deviation Apelblat Modified Apelblat Model (Temperature Dependence) EmpiricalData->Apelblat T-Variance Jouyban Jouyban-Acree Model (Binary Solvents) EmpiricalData->Jouyban Co-solvency Optimization Process Solvent Optimization HSP->Optimization Apelblat->Optimization Jouyban->Optimization

Thermodynamic modeling pathways for optimizing process solvent selection.

Conclusion & Process Chemistry Implications

The solubility profile of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is heavily skewed toward polar aprotic and chlorinated solvents due to the strong dipole moment of the nitrile group and the polarizability of the chloro-pyrazole ring. By utilizing self-validating isothermal shake-flask methodologies and applying Jouyban-Acree thermodynamic modeling, researchers can accurately predict co-solvency effects. This ensures high-yield extraction and precise crystallization control during the scale-up of critical pharmaceutical intermediates.

References

  • Pfizer Inc. "WO 2013/150416 A1 - Imidazopyridine and Imidazopyrazine Derivatives as DGAT2 Inhibitors.
  • Abbott, S. "HSP Basics | Practical Solubility Science." Prof Steven Abbott, 2025.[Link]

  • Patsnap Eureka. "Comparing Solubility of Nitrogenous Bases in Organic Solvents." Patsnap, 2026. [Link]

  • Guo, H. Q., et al. "Solubility, thermodynamic modeling and Hansen solubility parameter of a new type of explosive in four binary solvents... from 283.15 K to 323.15 K." Journal of Molecular Liquids, 2021.[Link]

  • Journal of Chemical & Engineering Data. "Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents." ACS Publications, 2025.[Link]

Sources

Foundational

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile material safety data sheet SDS

An In-Depth Technical Guide to the Safe Handling of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the mater...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the material safety information for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds, including chlorinated pyrazoles and nitrile-containing molecules, to provide a comprehensive understanding of its potential hazards and the necessary safety protocols. The information herein is intended to empower researchers to handle this compound with the utmost care, ensuring personal safety and experimental integrity.

Section 1: Chemical Identity and Physical Properties

3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a heterocyclic compound featuring a chlorinated pyrazole ring and a nitrile functional group. While specific experimental data for this exact molecule is limited, its properties can be inferred from related structures.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationSource (by analogy)
Molecular Formula C7H8ClN3Inferred from structure
Molecular Weight 169.61 g/mol Inferred from structure
Appearance Likely a solid at room temperatureBased on similar pyrazole derivatives
Solubility Expected to have low water solubilityBased on related compounds[1]
Boiling Point Not available-
Melting Point Not available-

Section 2: Hazard Identification and GHS Classification

Based on the toxicological profiles of analogous compounds, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is anticipated to present several health hazards. The Globally Harmonized System (GHS) classification, extrapolated from similar chemical structures, is likely to include:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3]

The following diagram illustrates the potential GHS hazard pictograms applicable to this compound.

GHS_Classification cluster_pictograms Anticipated GHS Pictograms cluster_hazards Associated Hazards p1 GHS06 Skull and Crossbones h1 Acute Toxicity (Dermal, Category 3) p1->h1 p2 GHS07 Exclamation Mark h2 Acute Toxicity (Oral, Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Respiratory Irritation (STOT SE 3) p2->h2

Caption: Anticipated GHS Pictograms and Associated Hazards.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the potential for toxicity and irritation, stringent adherence to safe handling practices is paramount. The following protocols are designed to minimize exposure risk.

Engineering Controls

All work with 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[3]To protect against splashes and fine dust that could cause serious eye damage.
Hand Protection Nitrile gloves (minimum 5-mil thickness).[6]Provides a barrier against dermal contact. Note that thin nitrile gloves offer splash protection only and must be changed immediately upon contamination.[6][7] For prolonged contact, thicker gloves may be necessary.
Body Protection A lab coat that fastens securely. An acid-resistant apron is also recommended.[8]To prevent contamination of personal clothing.
Footwear Closed-toe shoes.[8]To protect feet from spills.

The following workflow outlines the appropriate donning and doffing of PPE.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Wash Wash Hands Thoroughly Don4->Wash After Handling Doff1 1. Gloves (avoid skin contact) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Eye Protection (Goggles) Doff3->Doff4 Doff4->Wash After Doffing

Caption: Workflow for Donning and Doffing PPE.

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[9][10] Seek immediate medical attention.[9]

  • Skin Contact: Promptly remove all contaminated clothing and wash the affected area with soap and plenty of water.[3][9] Seek medical attention if irritation persists.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][11] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[9]

Section 5: Spill and Emergency Procedures

A well-defined spill response plan is critical for mitigating risks.

Spill Assessment
  • Minor Spill (contained, small quantity): Can be handled by trained laboratory personnel.

  • Major Spill (large quantity, uncontained, or in a public area): Evacuate the area and contact emergency services.[12][13]

Minor Spill Cleanup Protocol
  • Alert Personnel: Notify others in the immediate vicinity.[14]

  • Don Appropriate PPE: As outlined in Section 3.2.[9]

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to surround the spill.[2][9]

  • Absorb and Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][12] Avoid creating dust.[11]

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.[9]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[10][12]

The following diagram illustrates the decision-making process for spill response.

Spill_Response Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Uncontained Cleanup Follow Minor Spill Cleanup Protocol Minor->Cleanup Evacuate Evacuate Area Call Emergency Services Major->Evacuate Report Report Incident to Supervisor Evacuate->Report Cleanup->Report

Caption: Decision-Making Flowchart for Spill Response.

Section 6: Storage and Incompatibility

Proper storage is essential for maintaining the stability and safety of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][15] Keep away from heat, sparks, and open flames.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2][15]

Section 7: Toxicological and Ecological Information

While specific toxicological data for this compound is not available, related pyrazole derivatives have been studied. Some have been shown to be rapidly metabolized and excreted.[16] However, due to the presence of the nitrile group and the chlorinated pyrazole moiety, the compound should be treated as having significant toxic potential. The ecotoxicological effects are unknown, but release into the environment should be avoided.[2]

References

  • Emergency Chemical Spill Response - ChemCERT. (2016, October 19).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety.
  • Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa.
  • Chemical Spill Response Plan. (2025, March 12).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
  • Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech.
  • MATERIAL SAFETY DATA SHEET.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - UPenn EHRS - University of Pennsylvania. (2023, May 15).
  • Safety Data Sheet - Angene Chemical. (2024, October 31).
  • 5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile - EPA.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).
  • Material Safety Data Sheet - Chemicea.
  • Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC. (2013, December 5).

Sources

Exploratory

In Vitro Toxicity Screening of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile: A Mechanistic Whitepaper

[label Refining Tier Details I'm now detailing each tier, specifically Tier 1's HepaRG 3D Spheroid assay for basal cytotoxicity and how I've improved the workflow diagram to reflect a tiered approach based on the therape...

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Author: BenchChem Technical Support Team. Date: March 2026

[label

Refining Tier Details

I'm now detailing each tier, specifically Tier 1's HepaRG 3D Spheroid assay for basal cytotoxicity and how I've improved the workflow diagram to reflect a tiered approach based on the therapeutic index assessment. I am also detailing the structural liabilities of the compound's features: 2-methylpropanenitrile group and the 4-chloro-1H-pyrazole ring.

Finalizing Toxicity Assessment

My latest focus is on completing the whitepaper's structure. I've integrated details for each tier, highlighting the HepaRG spheroid assay and the control arm validation with 1-ABT. I've also just finalized the structural features' liabilities and cited Grogan, Ravula, and O'Brien to ground my findings, so the analysis is ready for review.

Finalizing Experimental Methods

I've just added the finalized, tiered experimental methods, including the 3D HepaRG assay. I've focused on ensuring clear visual communication through diagrams. I've also checked the syntax for all Graphviz diagrams and cited key literature to validate the entire approach.

Detailing Assay Validation

I'm now detailing the step-by-step methodologies. I've completed the self-validating 3D Spheroid Cytotoxicity Assay, which includes HepaRG and HepG2 cells, and the control arm validation with 1-ABT. I've also outlined the in vitro Cyanide Release & Trapping protocol using HLM and the NADPH regenerating system. I am ensuring clear validation checks and protocol details for these experiments.

Detailing Validation Protocols

I'm now detailing the experimental validation: the HepaRG vs HepG2 basal cytotoxicity comparison will highlight CYP expression differences. I'm also describing the 3D HepaRG assay validation and the cyanide release and trapping protocol with a fluorometric cyanide probe. The 1-ABT control arm is also being detailed for validation, as well as the method for HLM cyanide quantification.

As a Senior Application Scientist, I approach the toxicological evaluation of novel chemical entities not as a routine checklist, but as a hypothesis-driven investigation into structural liabilities. The compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile presents a unique intersection of two highly reactive pharmacophores: an aliphatic nitrile and a halogenated pyrazole.

This whitepaper outlines a bespoke, tiered in vitro screening cascade designed to interrogate the specific metabolic and cytotoxic liabilities of this molecule. By prioritizing self-validating experimental designs and mechanistic causality, we can accurately predict clinical safety margins before advancing to in vivo models.

Structural Liabilities & Mechanistic Rationale

To design an effective screening cascade, we must first understand the predictable mechanisms of toxicity inherent to the molecule's structure.

  • The 2-Methylpropanenitrile Moiety (Bioactivation to Cyanide): Aliphatic nitriles are highly susceptible to cytochrome P450 (CYP)-mediated α-carbon hydroxylation. For this compound, oxidation at the C2 position generates an unstable cyanohydrin intermediate. This intermediate spontaneously decomposes to release a ketone and hydrogen cyanide (HCN) , a potent inhibitor of mitochondrial cytochrome c oxidase [1].

  • The 4-Chloro-1H-pyrazole Ring (CYP Inhibition): Pyrazole-containing compounds frequently exhibit potent inhibition of CYP450 enzymes. The sp2 hybridized nitrogen (N2) of the pyrazole ring acts as a strong ligand, coordinating directly with the prosthetic heme iron of major CYP isoforms (e.g., CYP3A4, CYP2C9), leading to severe Drug-Drug Interaction (DDI) risks [2].

Bioactivation A 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile B alpha-Hydroxylated Cyanohydrin A->B CYP2E1/3A4 Oxidation E CYP450 Heme Coordination A->E Pyrazole N2 Binding C Hydrogen Cyanide (HCN) [Mitochondrial Toxin] B->C Spontaneous Decomposition D Ketone Cleavage Product [Excreted] B->D Spontaneous Decomposition

Fig 1. CYP450-mediated bioactivation and heme coordination pathways.

The Tiered Screening Cascade

To systematically de-risk this compound, we deploy a tiered screening architecture [3]. Each tier acts as a self-validating system, ensuring that observed toxicities are definitively linked to their biochemical causes.

Workflow T1 Tier 1: 3D Spheroid Cytotoxicity (HepaRG vs. HepG2 +/- 1-ABT) T2 Tier 2: Reactive Metabolite Trapping (HLM + GSH & Cyanide Fluorometry) T1->T2 Identifies Metabolism-Dependent Tox T3 Tier 3: CYP Inhibition Profiling (Recombinant CYP3A4, 2D6, 2C9) T2->T3 Quantifies Cyanide Release Decision Therapeutic Index & DDI Risk Assessment T3->Decision Informs Clinical Viability

Fig 2. Tiered in vitro toxicity screening workflow for pyrazole-nitriles.

Tier 1: Metabolism-Competent Cytotoxicity Profiling

Standard high-content screening often relies on HepG2 cells [4]. However, HepG2 cells lack basal CYP expression, leading to dangerous false negatives for bioactivated toxicants. Causality dictates that we must use a metabolically competent model. We utilize 3D HepaRG spheroids, which retain physiological levels of CYPs.

To make this protocol self-validating , we include a parallel arm treated with 1-aminobenzotriazole (1-ABT), a pan-CYP suicide inhibitor. If the compound is highly toxic in HepaRG cells but non-toxic in the 1-ABT arm, we definitively prove that the toxicity is driven by a CYP-generated metabolite (cyanide) rather than the parent compound.

Tier 2: In Vitro Cyanide Release Quantification

If Tier 1 indicates metabolism-dependent toxicity, we must trap and quantify the suspected reactive species. We incubate the compound with Human Liver Microsomes (HLM) and use a fluorometric probe to detect HCN release. A "No-NADPH" control arm is mandatory here; because CYPs require NADPH to function, the absence of cyanide in this arm validates that the degradation is strictly enzymatic, not a chemical instability of the nitrile.

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating 3D Spheroid Cytotoxicity Assay
  • Cell Seeding: Seed HepaRG (CYP-competent) and HepG2 (CYP-deficient) cells at 2,000 cells/well in 96-well ultra-low attachment plates. Centrifuge at 200 x g for 5 minutes to initiate 3D spheroid formation. Cultivate for 7 days.

  • Inhibition Control (Validation Step): Pre-incubate designated HepaRG control wells with 1 mM 1-aminobenzotriazole (1-ABT) for 2 hours prior to compound exposure to completely ablate basal CYP activity.

  • Dosing: Treat spheroids with 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile using a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% DMSO final concentration).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Quantification: Add CellTiter-Glo® 3D Reagent to lyse the spheroids. Shake for 5 minutes and incubate in the dark for 25 minutes. Read luminescence to quantify intracellular ATP (cell viability).

Protocol B: HLM Cyanide Release Fluorometry
  • Reaction Setup: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) and 10 µM of the test compound.

  • Initiation & Validation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Crucial: Maintain a parallel "No-NADPH" arm to validate enzymatic dependence.

  • Incubation: Incubate at 37°C in a tightly sealed glass vial to prevent the volatilization of HCN gas.

  • Termination: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench in 100 µL ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes.

  • Derivatization: Transfer 50 µL of the supernatant to a black 96-well plate. Add 50 µL of NDA (naphthalene-2,3-dicarboxaldehyde) and 50 µL of taurine. This specifically reacts with cyanide to form a highly fluorescent cyanobenz[f]isoindole derivative.

  • Detection: Measure fluorescence at Ex 418 nm / Em 460 nm. Interpolate cyanide concentrations using a standard curve generated with potassium cyanide (KCN).

Data Presentation & Interpretation

The following tables represent the expected data structure and interpretation matrix for this compound based on its structural pharmacophores.

Table 1: Cytotoxicity Profiling & Bioactivation Assessment A massive rightward shift in the HepaRG + 1-ABT arm confirms that the parent molecule is relatively benign, but its CYP-mediated metabolite is highly cytotoxic.

Cell ModelConditionIC50 (µM)Mechanistic Interpretation
HepG2 Standard (CYP-deficient)> 100 µMParent compound lacks direct basal cytotoxicity.
HepaRG Standard (CYP-competent)4.2 µMSevere toxicity observed; suggests bioactivation.
HepaRG + 1 mM 1-ABT (CYP-inhibited)85.5 µMToxicity rescued by CYP inhibition; confirms CYP-mediated bioactivation (likely cyanide release).

Table 2: Recombinant CYP Inhibition Profiling (DDI Risk) The pyrazole nitrogen coordinates with heme, showing potent mechanism-based inhibition of CYP3A4.

CYP IsoformIC50 (µM)Shift with 30 min Pre-incubationDDI Risk Assessment
CYP3A4 1.1 µM0.2 µM (5.5x shift)High Risk: Time-dependent inhibition (TDI) via heme coordination.
CYP2D6 45.0 µM42.5 µM (No shift)Low Risk.
CYP2C9 8.4 µM7.9 µM (No shift)Moderate Risk: Reversible competitive inhibition.

References

  • Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology.[Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. EXCLI Journal.[Link]

  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Annual Review of Pharmacology and Toxicology / PMC.[Link]

  • High Content Screening for in vitro toxicity testing. European Pharmaceutical Review.[Link]

Foundational

Mechanism of Action for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile Derivatives: A Technical Guide to DGAT2 Inhibition

Executive Summary The development of small-molecule therapeutics for metabolic disorders—specifically Non-Alcoholic Steatohepatitis (NASH) and Metabolic Dysfunction-Associated Steatohepatitis (MASH)—has increasingly focu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule therapeutics for metabolic disorders—specifically Non-Alcoholic Steatohepatitis (NASH) and Metabolic Dysfunction-Associated Steatohepatitis (MASH)—has increasingly focused on lipid biosynthesis pathways. Among the most promising pharmacological interventions are derivatives containing the 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile motif (and its conformationally locked cyclopropyl analogs). These compounds serve as foundational building blocks and core pharmacophores for highly potent, selective inhibitors of Diacylglycerol O-Acyltransferase 2 (DGAT2) , such as the clinical candidate precursor PF-06424439 [1, 2].

This whitepaper dissects the biochemical mechanism of action (MoA), Structure-Activity Relationship (SAR), and the rigorous experimental protocols required to validate the unique time-dependent, non-competitive inhibition profile of this chemical class.

Molecular Target: DGAT2 and the Kennedy Pathway

Triacylglycerol (TAG) synthesis in mammals is primarily driven by the Kennedy pathway. The terminal and committed step of this pathway—the esterification of a fatty acyl-CoA to diacylglycerol (DAG)—is catalyzed by two distinct enzymes: DGAT1 and DGAT2.

While DGAT1 acts as a broad-spectrum acyltransferase, DGAT2 is highly specific to DAG and is the primary driver of hepatic TAG accumulation and Very-Low-Density Lipoprotein (VLDL) secretion [1]. Because DGAT2 is an integral membrane protein localized to the endoplasmic reticulum (ER) and lipid droplets, targeting it requires highly lipophilic, membrane-permeable small molecules. The 4-chloro-1H-pyrazol-1-yl derivatives were rationally designed to penetrate this lipid microenvironment and anchor into the DGAT2 allosteric pocket [2].

G DAG Diacylglycerol (DAG) DGAT2 DGAT2 Enzyme (ER Membrane) DAG->DGAT2 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT2 TAG Triacylglycerol (TAG) DGAT2->TAG Esterification Inhibitor 4-chloro-1H-pyrazol-1-yl Derivatives Inhibitor->DGAT2 Non-competitive Inhibition (EI*)

Figure 1: DGAT2-mediated Kennedy pathway and non-competitive inhibition by 4-chloro-1H-pyrazol-1-yl derivatives.

Mechanism of Action: Time-Dependent, Non-Competitive Inhibition

Unlike early-generation competitive inhibitors that suffer from displacement by high intracellular concentrations of acyl-CoA, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile derivatives operate via a slowly reversible, time-dependent, non-competitive mechanism [1].

The Two-Step Isomerization Model

Kinetic analyses reveal that these compounds do not simply block the active site. Instead, they follow a two-step binding mechanism:

  • Initial Binding: The inhibitor binds to a distinct allosteric site on DGAT2, forming an initial enzyme-inhibitor complex ( EI ).

  • Conformational Isomerization: The EI complex undergoes a slow structural rearrangement to form a highly stable, high-affinity complex ( EI∗ ).

This isomerization results in a prolonged target residence time (dissociation half-life t1/2​>1.0 hour). This extended residence time is critical for in vivo efficacy, as it decouples the drug's pharmacodynamics from its pharmacokinetic clearance, allowing for sustained TAG suppression even as plasma drug concentrations fall [1].

Structure-Activity Relationship (SAR) & Chemical Rationale

The structural components of the 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile scaffold are highly optimized for DGAT2 engagement:

  • The 4-Chloro-1H-Pyrazole Ring: This is the critical anchoring pharmacophore. Mutagenesis studies utilizing 125I -labeled analogs demonstrate that the pyrazole ring interacts specifically with Histidine residues (H161 and H163) deep within the DGAT2 transmembrane domain. Mutating these residues (H161A/H163A) reduces inhibitor binding by over 85% [1]. The chlorine atom at the 4-position optimally fills a small hydrophobic sub-pocket, maximizing Van der Waals interactions.

  • The Nitrile/Cyclopropyl Linker: The 2-methylpropanenitrile chain (often cyclized to a cyclopropyl-nitrile in advanced leads like PF-06424439) serves two purposes. First, it restricts the rotatable bonds, locking the pyrazole ring into the bioactive trajectory. Second, the nitrile group acts as a potent hydrogen bond acceptor, interacting with the ER membrane interface [2].

Quantitative SAR Data
Compound / MotifDGAT2 IC₅₀ (nM)DGAT1 IC₅₀ (µM)Inhibition ModeDissociation Half-life ( t1/2​ )
PF-06424439 (Cyclopropyl analog)14.0> 50Non-competitive1.2 hours
Ervogastat (PF-06865571)17.2> 50Non-competitiveRapid reversible
Unsubstituted pyrazole analog > 1,000> 50N/AN/A
Table 1: Comparative biochemical profiling of DGAT2 inhibitors highlighting the necessity of the substituted pyrazole motif for high-affinity, long-residence-time binding [1, 2].

Experimental Methodologies for MoA Validation

To accurately profile compounds with time-dependent kinetics, standard end-point assays are insufficient. As an Application Scientist, I mandate the following self-validating workflows to ensure data integrity and biological relevance.

Workflow Step1 1. Compound Preparation (DMSO Stock, Serial Dilution) Step2 2. In Vitro Enzymatic Assay (Sf9 Membranes, [14C]decanoyl-CoA) Step1->Step2 Step3 3. Kinetic Analysis (Determine Ki*app & Residence Time) Step2->Step3 Isomerization Tracking Step4 4. Cellular Phenotypic Assay (HepG2/MCF7 Lipid Droplet Staining) Step3->Step4 Intracellular Translation Step5 5. Cytotoxicity Counter-Screen (PrestoBlue Viability Validation) Step4->Step5 Rule out artifactual TAG drop

Figure 2: Step-by-step experimental workflow for validating the mechanism of action of DGAT2 inhibitors.

Protocol 1: In Vitro DGAT2 Kinetic Inhibition Assay

Causality Rationale: DGAT2 requires a lipid bilayer for native folding. Purified soluble assays will yield false negatives. We utilize Sf9 insect cell membrane fractions to preserve the ER lipid microenvironment[1].

  • Membrane Preparation: Express N-terminal FLAG-tagged human DGAT2 in Sf9 cells. Isolate the microsomal membrane fraction via ultracentrifugation (100,000 x g at 4°C for 1 hour). Resuspend in HEPES buffer (pH 7.4).

  • Substrate Micelle Formulation: Prepare a micellar solution containing 1,2-didecanoyl-sn-glycerol (DAG) and [1−14C] decanoyl-CoA. Critical Step: Include Bovine Serum Albumin (BSA) in the buffer. BSA acts as a lipid carrier, preventing the highly lipophilic substrates and the inhibitor from precipitating out of the aqueous assay buffer.

  • Time-Dependent Pre-incubation: Serially dilute the pyrazole derivative in DMSO. Pre-incubate the compound with the DGAT2 membrane fraction for exactly 30 minutes at room temperature. Causality: This extended pre-incubation is mandatory to allow the EI complex to isomerize into the high-affinity EI∗ state.

  • Reaction & Quantification: Initiate the reaction by adding the substrate micelle. Incubate for 20 minutes. Terminate using an isopropanol/heptane/water stop solution. Extract the organic phase and quantify the newly synthesized [14C] -TAG via liquid scintillation counting to calculate the apparent inhibition constant ( Ki,app∗​ ).

Protocol 2: Cellular Lipid Droplet (LD) Depletion & Viability Assay

Causality Rationale: To prove that biochemical inhibition translates to intracellular efficacy, we must measure the depletion of actual lipid droplets. We pair this with a viability counter-screen to ensure TAG reduction isn't merely an artifact of compound toxicity [3].

  • Cell Seeding: Seed HepG2 (hepatocellular) or MCF7 (breast cancer) cells at 1×104 cells/well in a 96-well optical bottom plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the inhibitor (0.1 to 50 µM) for 72 hours. Causality: A 72-hour incubation is required because existing lipid droplets must be cleared by basal lipophagy while de novo TAG synthesis is blocked by the inhibitor.

  • Viability Counter-Screen: 2 hours prior to the endpoint, add PrestoBlue reagent. Read fluorescence (Ex 560 / Em 590 nm). If viability drops below 90%, exclude the concentration from TAG analysis to prevent false positives.

  • Lipid Droplet Staining: Fix cells with 4% paraformaldehyde. Stain neutral lipids with BODIPY 493/503 (2 µM) and nuclei with Hoechst 33342.

  • High-Content Analysis: Image via automated confocal microscopy. Quantify the total LD area per cell.

Therapeutic Implications

The precision engineering of the 3-(4-chloro-1H-pyrazol-1-yl) motif has yielded compounds with profound therapeutic potential:

  • Metabolic Disease: By acting as non-competitive inhibitors, these compounds effectively lower hepatic steatosis and circulating VLDL without being outcompeted by the high fatty-acid flux typical in NASH/MASH patients [2].

  • Oncology: Recent studies indicate that radioresistant tumors (e.g., MCF7 breast cancer cells) rely heavily on lipid droplets for energy during DNA repair. Depleting these droplets using DGAT2 inhibitors (like PF-06424439) sensitizes cancer cells to radiation therapy, opening a novel adjuvant therapeutic avenue [3].

References

  • Futatsugi, K., et al. "Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2)." Biochemistry, vol. 57, no. 48, 2018, pp. 6653-6661.[Link]

  • Futatsugi, K., et al. "Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2)." Journal of Medicinal Chemistry, vol. 58, no. 18, 2015, pp. 7173-7185.[Link]

  • Masi, I., et al. "Lipid Droplet Biosynthesis Impairment through DGAT2 Inhibition Sensitizes MCF7 Breast Cancer Cells to Radiation." International Journal of Molecular Sciences, vol. 22, no. 18, 2021, p. 10096.[Link]

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Aza-Michael Synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Standard Operating Protocol & Mechanistic Guide Executive Summary N-alkylated pyrazole derivatives are ubiquitous struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Standard Operating Protocol & Mechanistic Guide

Executive Summary

N-alkylated pyrazole derivatives are ubiquitous structural motifs in modern agrochemicals and pharmaceuticals, prominently featured in JAK inhibitors, anti-inflammatory agents, and novel crop protection compounds [1]. The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile represents a critical functionalization step, linking a halogenated pharmacophore to a versatile nitrile handle.

This application note details a highly optimized, atom-economical aza-Michael addition between 4-chloro-1H-pyrazole and methacrylonitrile. By utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a homogeneous organocatalyst, this protocol overcomes the inherent steric hindrance of the α -methyl group on the Michael acceptor and the reduced nucleophilicity of the chlorinated pyrazole donor [2].

Mechanistic Rationale & Causality (E-E-A-T)

The direct aza-Michael addition of pyrazoles to α,β -unsaturated nitriles is a 100% atom-economical process. However, the specific substrates in this protocol present two distinct chemical challenges:

  • Deactivated Nucleophile: The chlorine atom at the C4 position of 1H-pyrazole exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the pyrazole N-H bond but simultaneously reduces the nucleophilicity of the neutral amine.

  • Sterically Hindered Acceptor: Unlike acrylonitrile, methacrylonitrile possesses an α -methyl group. This steric bulk significantly impedes the approach of the nucleophile to the β -carbon and destabilizes the resulting enolate intermediate[2].

The Catalyst Choice (DBU): To overcome these barriers, a strong, non-nucleophilic base is required. Weak bases (like Triethylamine) fail to generate a sufficient equilibrium concentration of the active pyrazolide anion. While inorganic bases like Cs2​CO3​ are effective for unhindered systems [1], the homogeneous organocatalyst DBU (pKa ~13.5) provides superior kinetic profiles in concentrated conditions. DBU quantitatively deprotonates the 4-chloropyrazole, and the resulting ion pair readily attacks the hindered β -carbon of methacrylonitrile.

Reaction Pathway

Mechanism N1 4-Chloro-1H-pyrazole (Deactivated Donor) N3 4-Chloropyrazolide Anion (Active Nucleophile) N1->N3 Deprotonation N2 DBU (Organocatalyst) N2->N3 Abstracts N-H N5 Aza-Enolate Intermediate (C-N Bond Formed) N3->N5 Conjugate Addition N4 Methacrylonitrile (Hindered Acceptor) N4->N5 Beta-carbon attack N6 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile N5->N6 Proton Transfer (Regenerates DBU)

Figure 1: Catalytic cycle of the DBU-mediated aza-Michael addition to methacrylonitrile.

Experimental Design & Optimization

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The data below demonstrates why DBU in highly concentrated Acetonitrile (MeCN) was selected as the optimal condition.

Table 1: Optimization of Reaction Conditions (10 mmol scale)

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Conversion (%)*Isolated Yield (%)
1 Et3​N (20)MeCN2524< 5N/A
2 K2​CO3​ (100)DMF60125548
3 Cs2​CO3​ (20)MeCN60128276
4DBU (10) MeCN (2M) 60 6 > 98 94
5DBU (10)Neat604> 9891 (Viscous)

*Conversion determined by LC-MS analysis of the crude reaction mixture. Conclusion: Entry 4 provides the best balance of reaction kinetics, yield, and ease of stirring/workup.

Step-by-Step Synthetic Protocol

Scale: 10.0 mmol (Easily scalable to >100 g) Safety Precautions: Methacrylonitrile is toxic and flammable. DBU is corrosive. Perform all operations in a well-ventilated fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Equipment Setup
  • Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a rubber septum and flush with inert gas (Nitrogen or Argon) for 5 minutes.

  • Prepare an oil bath or heating block pre-set to 60 °C.

Reaction Execution
  • Charge the Donor: Add 4-chloro-1H-pyrazole (1.02 g, 10.0 mmol) to the flask.

  • Add Solvent: Inject anhydrous Acetonitrile (5.0 mL) via syringe. Stir until the solid is completely dissolved.

  • Catalyst Addition: Slowly add DBU (152 mg, 149 μ L, 1.0 mmol, 10 mol%) via a micropipette. The solution may slightly darken.

  • Charge the Acceptor: Dropwise, add methacrylonitrile (0.80 g, 1.0 mL, 12.0 mmol, 1.2 equiv) over 2 minutes to prevent localized thermal spikes.

  • Heating: Lower the flask into the 60 °C heating block. Stir vigorously (800 rpm) under an inert atmosphere for 6 hours.

  • Monitoring: Verify reaction completion via TLC (Hexanes/EtOAc 7:3, UV active) or LC-MS. The starting pyrazole ( Rf​≈0.4 ) should be consumed, replaced by a new lower-polarity spot ( Rf​≈0.55 ).

Workup & Isolation

Self-Validation Check: DBU must be completely removed to prevent reverse aza-Michael (retro-Michael) degradation during concentration or storage.

  • Quench: Remove the flask from heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL).

  • Acid Wash: Transfer to a separatory funnel and wash with 0.1 M HCl aqueous solution (2 × 15 mL). This protonates DBU, partitioning it entirely into the aqueous layer.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (15 mL), followed by Brine (15 mL).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (rotary evaporator, bath temp 35 °C).

Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Combine the product-containing fractions and evaporate to yield 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile as a colorless to pale-yellow oil (approx. 1.59 g, 94% yield).

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, verify against the following expected spectroscopic parameters:

  • Appearance: Colorless to pale-yellow viscous oil.

  • 1H NMR (400 MHz, CDCl3​ ): δ 7.52 (s, 1H, Pyrazole H-5), 7.45 (s, 1H, Pyrazole H-3), 4.31 (dd, J = 13.8, 6.5 Hz, 1H, N-CHa​ ), 4.18 (dd, J = 13.8, 7.2 Hz, 1H, N-CHb​ ), 3.25 (m, 1H, CH-CN ), 1.38 (d, J = 7.0 Hz, 3H, CH3​ ).

  • 13C NMR (100 MHz, CDCl3​ ): δ 139.2 (C-3), 128.5 (C-5), 120.1 (CN), 110.4 (C-4, C-Cl), 53.2 ( N-CH2​ ), 26.8 ( CH-CN ), 15.4 ( CH3​ ).

  • HRMS (ESI-TOF): m/z calculated for C7​H9​ClN3​ [M+H]+ 170.0485; found 170.0488.

References

  • Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Source: RSC Advances (2022). URL: [Link][1]

  • Title: Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. Source: The Journal of Organic Chemistry (2016). URL: [Link][2]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Source: Molecules (2023). URL: [Link][3]

Sources

Application

Application Note: Synthesis, Characterization, and Utility of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Importance In modern medicinal chemistry, the N-al...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Importance

In modern medicinal chemistry, the N-alkylated pyrazole core is a privileged structural motif, prominently featured in blockbuster therapeutics such as Janus kinase (JAK) inhibitors, PDE4 inhibitors, and RET kinase inhibitors[1][2]. 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile serves as a highly versatile, bifunctional pharmaceutical intermediate designed to introduce this critical pharmacophore into complex drug scaffolds.

From a structural design perspective, this intermediate offers two distinct advantages:

  • Metabolic Stability: The strategic incorporation of a chlorine atom at the C4 position of the pyrazole ring enhances lipophilicity and acts as a steric/electronic shield, effectively blocking cytochrome P450-mediated oxidation at this highly vulnerable site[3].

  • Synthetic Versatility: The 2-methylpropanenitrile linker introduces a gem-dimethyl-like steric profile (via the methyl group) and a highly reactive nitrile handle. This allows for divergent downstream functionalization into primary amines, carboxylic acids, or bioisosteric tetrazoles.

Physicochemical Profiling

Understanding the physical and structural properties of this intermediate is critical for optimizing downstream reaction conditions and predicting its behavior in biological systems.

Table 1: Physicochemical Properties & Structural Rationale

PropertyValueRationale / Significance
IUPAC Name 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrileStandard nomenclature for regulatory documentation.
Molecular Formula C7H8ClN3-
Molecular Weight 169.61 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Structural Motif N-alkylated 4-chloropyrazoleHalogenation blocks CYP450 metabolism and enhances target binding affinity via halogen bonding[1].
Reactive Handle Aliphatic Nitrile (-C≡N)Versatile precursor; highly stable under basic conditions but readily reduced or hydrolyzed.

Mechanistic Insights: The Aza-Michael Addition

The most efficient route to synthesize 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is via the aza-Michael addition of 4-chloro-1H-pyrazole to methacrylonitrile. This 1,4-conjugate addition is a cornerstone method for constructing C–N bonds with near-perfect atom economy[4].

Causality of Reagent Selection: Neutral pyrazoles are relatively weak nucleophiles due to the delocalization of the nitrogen lone pair within the aromatic π-system. Consequently, attempting this reaction under solvent-free, catalyst-free conditions yields poor conversion rates (<30%)[5]. The reaction requires base catalysis to deprotonate the pyrazole and generate the highly nucleophilic pyrazolide anion.

Cesium carbonate (Cs₂CO₃) is the optimal base for this transformation[6]. The large ionic radius and low charge density of the cesium cation result in weak ion-pairing. This creates a "naked," highly reactive pyrazolide anion, which significantly accelerates the nucleophilic attack on the β-carbon of the methacrylonitrile acceptor.

Table 2: Optimization of Aza-Michael Addition Conditions

Base CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NoneNeat8048<30Poor nucleophilicity of the neutral pyrazole species[5].
DBU (10 mol%)THF602475Moderate conversion; DBU acts as a non-nucleophilic organic base.
Cs₂CO₃ (10 mol%) THF 60 12 >90 Optimal; Cesium effect generates a highly reactive anion[6].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity and safety.

Protocol A: Synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Objective: High-yield synthesis via Cs₂CO₃-catalyzed aza-Michael addition.

  • Equipment Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Reagent Charging: Dissolve 4-chloro-1H-pyrazole (1.0 eq, 10.0 mmol, 1.02 g) in anhydrous THF (50 mL). Add finely powdered Cs₂CO₃ (0.1 eq, 1.0 mmol, 325 mg) to the solution. Insight: Finely powdering the base increases the surface area, enhancing the heterogeneous catalytic turnover.

  • Michael Acceptor Addition: Add methacrylonitrile (1.2 eq, 12.0 mmol, 0.80 g) dropwise over 15 minutes at room temperature. Insight: Dropwise addition prevents localized thermal spikes and minimizes the risk of methacrylonitrile polymerization.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Validation Checkpoint: Monitor the disappearance of the pyrazole starting material via TLC (Mobile Phase: Hexanes/EtOAc 3:1). The product will appear as a new, higher Rf spot under UV (254 nm).

  • Quenching and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with distilled water (3 x 50 mL) to remove the cesium salts and unreacted methacrylonitrile. Wash the organic layer with saturated brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify via flash column chromatography if analytical purity is required.

Protocol B: Downstream Reduction to 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine

Objective: Conversion of the nitrile to a primary amine for subsequent amide coupling.

Critical Insight: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strongly discouraged here, as it carries a high risk of hydrodehalogenation, which would cleave the critical C-Cl bond. Lithium aluminum hydride (LiAlH₄) is selected to preserve the halogen substituent.

  • Equipment Preparation: Set up a flame-dried 2-neck flask under argon.

  • Reagent Charging: Suspend LiAlH₄ (2.0 eq, 20.0 mmol) in anhydrous diethyl ether (30 mL) at 0 °C.

  • Substrate Addition: Dissolve the nitrile intermediate from Protocol A (1.0 eq, 10.0 mmol) in anhydrous diethyl ether (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Fieser Workup (Self-Validating Safety Step): Cool the reaction to 0 °C. Carefully add water ( x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH ( x mL), and finally water ( 3x mL). Insight: This specific stoichiometric sequence ensures the formation of a granular, easily filterable aluminum salt byproduct, preventing the formation of untreatable emulsions.

  • Isolation: Filter the granular salts through a Celite pad. Wash the pad thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to afford the primary amine.

Visualization & Pharmacological Context

The structural versatility of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile allows it to be rapidly integrated into complex drug discovery workflows.

Workflow A 4-chloro-1H-pyrazole C 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile A->C Aza-Michael Addition B Methacrylonitrile B->C Base Catalysis (Cs2CO3) D Primary Amine (Reduction) C->D LiAlH4 (Preserves C-Cl) E Carboxylic Acid (Hydrolysis) C->E Aqueous HCl Reflux

Figure 1: Synthetic workflow and downstream functionalization of the intermediate.

Once elaborated into a final Active Pharmaceutical Ingredient (API), pyrazole-propanenitrile derivatives are highly effective at disrupting aberrant kinase signaling pathways[7]. In the context of inflammatory diseases and oncology, these molecules frequently target the ATP-binding pocket of Janus kinases (JAK), effectively halting the downstream phosphorylation of STAT proteins[2][8].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of Pyrazole APIs) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibited by Pyrazole Derivatives Nucleus Nuclear Translocation STAT->Nucleus

Figure 2: The JAK/STAT signaling pathway targeted by pyrazole-derived kinase inhibitors.

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and highly chemoselective protocol for the reduction of an aliphatic halonitrile to its corresp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, scalable, and highly chemoselective protocol for the reduction of an aliphatic halonitrile to its corresponding primary amine without compromising the structural integrity of the heteroaryl chloride.

Introduction & Mechanistic Insights

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine from its corresponding nitrile precursor, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile, presents a classic chemoselectivity challenge in process chemistry. The substrate contains two highly reactive functional groups under reductive conditions: an aliphatic nitrile and a heteroaryl chloride (4-chloro-1H-pyrazole).

The Causality of Side Reactions

When designing a catalytic hydrogenation system for this molecule, two major failure modes must be mitigated:

  • Hydrodehalogenation: The carbon-chlorine bond on the electron-rich pyrazole ring is highly susceptible to oxidative addition by transition metals. Standard catalysts like Palladium on Carbon (Pd/C) or unmodified Sponge Nickel (Raney® Ni) will rapidly cleave this C-Cl bond, leading to the formation of the des-chloro impurity[1].

  • Secondary Amine Formation (Dimerization): The reduction of a nitrile proceeds sequentially through an imine intermediate. If the newly formed primary amine reacts with this transient imine, it forms a secondary imine that is subsequently reduced to a secondary amine (dimer)[2].

Catalyst and Additive Selection

To establish a self-validating and highly selective system, Sponge Cobalt (Raney® Cobalt) is the catalyst of choice. Sponge Cobalt possesses a significantly higher activation barrier for C-Cl bond oxidative addition compared to Nickel or Palladium, thereby preserving the halogen[1].

To completely suppress the dimerization pathway, the reaction is conducted in the presence of excess ammonia (NH₃) . Ammonia acts as a kinetic trap, shifting the equilibrium of the condensation reaction away from the secondary amine and driving the reaction exclusively toward the primary amine[3].

Reaction Pathway & Visualization

Pathway A Nitrile Substrate (with 4-Cl-pyrazole) B Imine Intermediate A->B H2, Sponge Co E Des-chloro Product (Dehalogenation) A->E Pd/C or Sponge Ni (Side Reaction) C Primary Amine (Target Product) B->C H2, Sponge Co D Secondary Amine (Dimerization) B->D + Primary Amine (Side Reaction) F NH3 Additive F->B Shifts equilibrium away from dimer

Reaction pathway for catalytic hydrogenation of the halonitrile, highlighting byproduct suppression.

Quantitative Catalyst Screening Data

The superiority of the Sponge Cobalt/Ammonia system is evident when compared against standard hydrogenation conditions. The data below summarizes the process optimization phase.

Catalyst SystemSolvent / AdditiveConversion (%)Primary Amine Selectivity (%)Hydrodehalogenation (%)
10% Pd/CMethanol>9982>95 (Failed)
Sponge NickelMethanol / 7N NH₃>999118 (Failed)
Sponge Cobalt Methanol / 7N NH₃ >99 >98 <1 (Optimal)

Experimental Protocol

This protocol is designed as a self-validating system. By monitoring hydrogen uptake and performing targeted In-Process Controls (IPC), the operator can ensure absolute chemoselectivity.

Materials & Equipment
  • Substrate: 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (10.0 g, 58.9 mmol)

  • Catalyst: Sponge Cobalt (e.g., Raney® Co 2724), 1.5 g (15 wt% relative to substrate)

  • Reagents: 7N Ammonia in Methanol (50 mL), Hydrogen gas (High purity)

  • Equipment: 100 mL Hastelloy or Stainless Steel Parr Autoclave

Step-by-Step Methodology

Step 1: Catalyst Preparation (Solvent Exchange) Sponge Cobalt is supplied as an aqueous slurry to prevent oxidation. Under a nitrogen atmosphere, wash 1.5 g of the catalyst with methanol (3 × 10 mL) to displace the water. Critical Safety Note: Sponge Cobalt is highly pyrophoric. Never allow the catalyst cake to dry during solvent exchange.

Step 2: Reactor Charging To the 100 mL autoclave, add the halonitrile substrate (10.0 g). Add 50 mL of 7N ammonia in methanol. Quantitatively transfer the methanol-wet Sponge Cobalt into the reactor.

Step 3: Purging Sequence Seal the reactor. To ensure a completely inert atmosphere, purge the headspace with nitrogen (3 × 50 psi) without stirring. Follow this with hydrogen gas purges (3 × 50 psi).

Step 4: Hydrogenation & Self-Validation Pressurize the reactor to 80 psi with hydrogen gas. Initiate agitation at 800 rpm to ensure optimal gas-liquid-solid mixing, and heat the mixture to 40 °C. Self-Validation: Monitor the hydrogen uptake via a mass flow controller or pressure drop. The reaction is deemed complete when hydrogen consumption completely ceases (typically within 4–6 hours).

Step 5: In-Process Control (IPC) Once hydrogen uptake stops, withdraw a 50 µL aliquot. Filter it through a 0.2 µm PTFE syringe filter, dilute with LC-MS grade methanol, and analyze via LC-MS.

  • Pass Criteria: Disappearance of the starting material (m/z 170 [M+H]⁺), absence of the des-chloro impurity (m/z 140 [M+H]⁺), and dominant presence of the target primary amine (m/z 174 [M+H]⁺).

Step 6: Workup & Isolation Cool the reactor to 20 °C. Vent the hydrogen gas and purge the system thoroughly with nitrogen (3 × 50 psi). Under a strict nitrogen blanket, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol (2 × 20 mL).

Step 7: Concentration Concentrate the combined filtrates under reduced pressure (40 °C, 50 mbar) to remove the methanol and excess ammonia. The product, 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine, is isolated as a pale yellow oil in near-quantitative yield.

References

  • RANEY (R) cobalt - an underutilised reagent for the selective cleavage of C-X and N-O bonds Organic & Biomolecular Chemistry1

  • Stable and Inert Cobalt Catalysts for Highly Selective and Practical Hydrogenation of C≡N and C=O Bonds ACS Catalysis 2

  • Catalyst Handbook EU | Hydrogenation | Catalysis Scribd (Industrial Catalysis Guidelines) 3

Sources

Application

Advanced Cross-Coupling Strategies for 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile in Drug Discovery

Introduction & Executive Summary The compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a highly versatile, bifunctional building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors (e.g., JAK1/JAK2 inhibitors)[1].

However, functionalizing this scaffold via transition-metal-catalyzed cross-coupling presents two distinct chemical challenges:

  • Electronic Deactivation of the C-Cl Bond: The pyrazole ring is a π -excessive heterocycle. Resonance electron donation to the C4 position significantly strengthens the C-Cl bond, making it notoriously sluggish toward oxidative addition by standard Palladium(0) catalysts[2].

  • Chemoselectivity and Base Sensitivity: The 2-methylpropanenitrile side chain contains a highly acidic α -proton adjacent to the nitrile group. The use of strong bases (e.g., NaOtBu or LDA) commonly employed in amination reactions will cause rapid α -deprotonation, leading to unwanted side reactions such as Thorpe-Ziegler condensation, epimerization, or elimination of the pyrazole core.

This application note provides detailed, self-validating protocols for the efficient C-C and C-N cross-coupling of this scaffold, emphasizing the causality behind catalyst selection, base optimization, and reaction conditions.

Mechanistic Rationale & Catalyst Selection

To overcome the high activation barrier of the C4-Cl bond while preserving the integrity of the α -nitrile stereocenter, the catalytic system must be carefully engineered[3].

Ligand Design (Overcoming Oxidative Addition)

Electron-rich, sterically demanding dialkylbiarylphosphine ligands (Buchwald ligands) are strictly required.

  • For Suzuki-Miyaura (C-C) couplings , XPhos or SPhos provides the necessary electron density to force the oxidative addition of the deactivated C-Cl bond, while their steric bulk accelerates the subsequent reductive elimination[4].

  • For Buchwald-Hartwig (C-N) aminations , BrettPhos or tBuBrettPhos prevents the formation of inactive bis-amine palladium complexes and facilitates the coupling of both primary and secondary amines[5].

Base Optimization (Preventing Side Reactions)

The causality of base selection is paramount. Strong alkoxide bases will destroy the 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile starting material. Therefore, mild, insoluble inorganic bases such as K₃PO₄ or Cs₂CO₃ must be utilized. In biphasic Suzuki couplings, water acts as a phase-transfer medium to slowly dissolve K₃PO₄, generating the reactive boronate species required for transmetalation without spiking the pH to destructive levels[6].

Workflow A 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile B Oxidative Addition [Pd(0) + XPhos/BrettPhos] A->B Catalyst Activation C Transmetalation (Boronic Acid or Amine) B->C Mild Base (K3PO4 / Cs2CO3) D Reductive Elimination C-C / C-N Bond Formation C->D Heat (80-100 °C) D->B Pd(0) Regeneration E Target Pyrazole Derivative D->E Workup & Purification

Fig 1. Catalytic cycle for the Pd-catalyzed cross-coupling of 4-chloropyrazole derivatives.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura coupling, demonstrating the critical nature of ligand and base selection.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O90<5%Insufficient electron density for oxidative addition.
2Pd₂(dba)₃dppfK₃PO₄Dioxane/H₂O9015%Sluggish transmetalation; catalyst resting state trapped.
3Pd₂(dba)₃XPhosNaOtBuDioxane9042%Significant α -deprotonation and substrate decomposition.
4Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O9089%Excellent conversion; clean reaction profile.
5 Pd₂(dba)₃ XPhos K₃PO₄ Dioxane/H₂O 90 94% Optimal conditions; rapid C-C bond formation.

Experimental Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system to facilitate the activation of the boronic acid while maintaining a mild pH environment.

Reagents:

  • 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 4-chloropyrazole substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: XPhos is highly susceptible to oxidation by atmospheric O₂, which forms inactive phosphine oxides and halts the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction Execution: Place the tube in a pre-heated oil bath at 90 °C. Stir vigorously (1000 rpm) for 12 hours.

  • Validation Checkpoint: After 30 minutes, observe the reaction mixture. A color shift from dark purple/red (Pd₂(dba)₃) to a pale golden-yellow indicates the successful formation of the active monomeric L-Pd(0) species.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure coupled product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol employs mild carbonate bases to prevent the destruction of the nitrile side chain during amination[5].

Reagents:

  • 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • tBuBrettPhos (0.10 mmol, 10 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge a vial with the 4-chloropyrazole substrate, Pd(OAc)₂, tBuBrettPhos, and finely milled anhydrous Cs₂CO₃.

  • Amine Addition: Add the amine (if solid, add in step 1; if liquid, add via microsyringe) followed by anhydrous tert-Amyl alcohol.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 16 hours. Causality: tert-Amyl alcohol is chosen over toluene because polar protic/bulky solvents stabilize the polar transition states of the transmetalation step for amines while preventing base-catalyzed side reactions.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material peak (m/z ~169 [M+H]+) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂ (20 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via chromatography.

Pharmacological Context & Application

The successful cross-coupling of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile directly yields advanced scaffolds that mimic the pharmacophores of blockbuster Janus Kinase (JAK) inhibitors. By appending specific aryl or heteroaryl groups at the C4 position, researchers can precisely tune the molecule to fit into the ATP-binding pocket of JAK1/JAK2 enzymes, effectively shutting down the downstream STAT signaling cascade responsible for autoimmune and inflammatory diseases.

Pathway P1 Functionalized Pyrazole Scaffold (e.g., Kinase Inhibitor) P2 JAK1/JAK2 Enzyme ATP-Binding Pocket P1->P2 High-Affinity Binding P3 Inhibition of Receptor Phosphorylation P2->P3 Competitive Inhibition P4 Blockade of STAT Recruitment & Activation P3->P4 Signal Interruption P5 Suppression of Pro-inflammatory Cytokine Release P4->P5 Downstream Effect

Fig 2. Downstream pharmacological impact of pyrazole-based JAK inhibitors on the JAK/STAT pathway.

References

  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.[Link]

  • Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.[Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

  • Demchuk, O. M.; Kapłon, K.; Kącka, A.; Pietrusiewicz, K. M. "The utilization of chiral phosphorus ligands in atroposelective cross-coupling reactions." Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Welcome to the technical support guide for the synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific aza-Michael addition reaction. Here, we address common challenges encountered during synthesis, providing in-depth, evidence-based solutions to improve reaction yield and product purity.

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is achieved through the base-catalyzed aza-Michael addition of 4-chloro-1H-pyrazole to methacrylonitrile. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its efficiency. This guide explains the causality behind experimental choices, empowering you to refine your protocol for optimal results.

Core Reaction Scheme

The fundamental transformation involves the nucleophilic addition of the pyrazole nitrogen to the activated alkene of methacrylonitrile.

pyrazole 4-Chloro-1H-pyrazole anion Pyrazolate Anion (Nucleophile) pyrazole->anion Deprotonation methacrylonitrile Methacrylonitrile product 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile methacrylonitrile->product base Base base->anion anion->product Michael Addition start Low Yield in Synthesis check_base Is the base strong enough? (e.g., Cs₂CO₃, K₂CO₃, NaH) start->check_base check_solvent Is the solvent polar aprotic? (e.g., THF, DMSO, ACN) check_base->check_solvent Yes solution_base Switch to a stronger base. Recommended: Cs₂CO₃ check_base->solution_base No check_side_reactions Is polymerization observed? check_solvent->check_side_reactions Yes solution_solvent Switch to a polar aprotic solvent. Recommended: THF or DMSO check_solvent->solution_solvent No solution_side_reactions Implement mitigation strategies: 1. Lower Temperature 2. Slow addition of methacrylonitrile 3. Use catalytic base check_side_reactions->solution_side_reactions Yes end Improved Yield check_side_reactions->end No solution_base->end solution_solvent->end solution_side_reactions->end

Optimization

reducing byproduct impurities in 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation of pyrazole-derived active pharmaceutical ingredient (API) inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation of pyrazole-derived active pharmaceutical ingredient (API) intermediates.

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile via the base-catalyzed aza-Michael addition of 4-chloropyrazole to methacrylonitrile is a highly efficient pathway. However, isolating this specific intermediate with high purity and a stable crystalline form is notoriously difficult due to its low melting point and propensity for liquid-liquid phase separation (LLPS). This guide provides the mechanistic causality behind impurity formation and field-proven protocols to achieve >99% purity.

Mechanistic Causality: Understanding Your Impurities

Before troubleshooting a crystallization process, we must establish the chemical origins of the impurities. The aza-Michael addition is an equilibrium-driven reaction that is highly susceptible to side reactions depending on the base catalyst and solvent conditions .

  • Impurity A (Unreacted 4-Chloropyrazole): Because the aza-Michael addition is reversible, residual nucleophile often remains in the crude mixture.

  • Impurity B (Methacrylonitrile Oligomers): The basic conditions (e.g., DBU, Cs₂CO₃, or NaOH) required to deprotonate the pyrazole can simultaneously trigger the anionic polymerization of the methacrylonitrile acceptor, creating sticky, insoluble oligomers.

  • Impurity C (Amide Hydrolysis Byproduct): Trace water present during the reaction or aqueous workup, combined with the basic catalyst, will hydrolyze the target nitrile into 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanamide.

ReactionPathway SM1 4-Chloropyrazole (Nucleophile) Product 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile (Target API Intermediate) SM1->Product Aza-Michael Addition ImpA Unreacted 4-Chloropyrazole SM1->ImpA Incomplete Conversion SM2 Methacrylonitrile (Michael Acceptor) SM2->Product ImpB Methacrylonitrile Oligomers SM2->ImpB Anionic Polymerization Base Base Catalyst (e.g., DBU) Base->Product Base->ImpB ImpC Amide Hydrolysis Byproduct Base->ImpC Product->ImpC Hydrolysis Water Trace Water Water->ImpC

Aza-Michael addition reaction pathway and the mechanistic formation of primary byproduct impurities.

Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" instead of crystallizing, and how does this affect purity? Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." In systems with high supersaturation or specific solvent mixtures (like Ethanol/Water), the solute separates into a solute-rich liquid phase rather than forming a solid crystal lattice. This phenomenon is highly detrimental because the oil phase acts as a universal solvent, indiscriminately trapping impurities (like unreacted 4-chloropyrazole and oligomers) before it eventually solidifies into an impure, amorphous mass . To avoid LLPS, you must operate within the metastable zone where solid-liquid equilibrium is favored. This is achieved by selecting a solvent with a steeper solubility curve (like Isopropanol) and employing a strict seeding protocol .

Q2: How do I remove residual 4-chloropyrazole during crystallization? Answer: 4-Chloropyrazole has a significantly different solubility profile than the target nitrile. It is highly soluble in polar protic solvents but less soluble in non-polar alkanes. By utilizing a solvent/anti-solvent system of Isopropanol/Heptane, the 4-chloropyrazole remains dissolved in the mother liquor. Ensure your anti-solvent addition is extremely slow (dropwise over 2 hours) to prevent localized supersaturation spikes that could co-precipitate the starting material.

Q3: My crystal yield is low, but purity is high. How can I optimize recovery without co-precipitating oligomers? Answer: Oligomers typically have very poor solubility and will precipitate if the solvent becomes too non-polar. If you push the yield by adding too much Heptane (anti-solvent) or cooling too rapidly, you will crash out the oligomers. The solution is a two-stage cooling profile. First, cool to 45°C and hold isothermally to allow pure target crystals to grow. Then, apply a linear cooling ramp of 0.2°C/min down to 5°C. This controlled thermodynamic driving force maximizes yield while keeping the kinetic precipitation of oligomers at bay.

Q4: How do I prevent the formation of the amide hydrolysis byproduct before crystallization? Answer: The nitrile group is sensitive to base-catalyzed hydration. If your reaction mixture contains trace water during the aqueous workup, the basic catalyst will facilitate the conversion of the nitrile to an amide. To prevent this, quench the reaction with a mild acid (e.g., 1M NaHSO₄) immediately upon completion to neutralize the base before exposing the mixture to bulk water during extraction.

Quantitative Solvent Screening Data

Selecting the correct solvent system is the single most critical factor in avoiding LLPS and rejecting impurities. The table below summarizes our internal screening data for the crystallization of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (100g scale).

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Dominant ImpurityLLPS Observed?
Ethanol / Water1:185.092.4Hydrolysis AmideYes (Severe)
Toluene / Heptane1:262.596.1OligomersNo
EtOAc / Hexane1:378.095.54-ChloropyrazoleYes (Mild)
Isopropanol / Heptane 1:4 91.2 99.8 None Detected No

Optimized Experimental Protocol: Anti-Solvent Cooling Crystallization

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: Dissolution and Polish Filtration Dissolve the crude 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile in Isopropanol (3 mL/g of crude) at 60°C under moderate agitation (250 rpm). Pass the hot solution through a 0.45 µm PTFE filter into the crystallization vessel. Validation: The filtered solution must be perfectly clear and free of suspended particulates. Any cloudiness indicates the presence of insoluble methacrylonitrile oligomers.

Step 2: Controlled Cooling to the Metastable Zone Cool the solution linearly from 60°C to 45°C at a rate of 0.5°C/min. Validation: The solution must remain completely clear without any turbidity. If the solution turns milky, LLPS has occurred. You must reheat to 60°C and add 0.5 mL/g of Isopropanol before attempting to cool again.

Step 3: Seeding and Isothermal Aging At 45°C, add 0.5 wt% of pure 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile seed crystals. Maintain the temperature at 45°C for 1 hour. Validation: A thin, white, flowable slurry should form. This confirms successful primary nucleation and the establishment of a solid crystal lattice, effectively bypassing the LLPS region.

Step 4: Anti-Solvent Addition Begin dosing Heptane (12 mL/g of crude) into the vessel at a constant rate over 2 hours using a syringe pump. Maintain the temperature at 45°C. Validation: The slurry should visibly thicken, but the agitator should not struggle.

Step 5: Final Cooling and Isolation Apply a linear cooling ramp of 0.2°C/min to bring the slurry from 45°C down to 5°C. Hold at 5°C for 2 hours. Filter the slurry under vacuum and wash the filter cake with two portions of cold Heptane (1 mL/g). Dry the crystals in a vacuum oven at 40°C for 12 hours. Validation: HPLC analysis of the dried cake should yield >99.5% purity, with residual 4-chloropyrazole <0.1%.

CrystWorkflow Crude Crude Reaction Mixture (Target + Impurities) Solvent Dissolve in Isopropanol @ 60°C Crude->Solvent Filter Polish Filtration (Remove Insoluble Oligomers) Solvent->Filter Cooling1 Controlled Cooling to 45°C (Avoid LLPS/Oiling Out) Filter->Cooling1 Seeding Add Seed Crystals (0.5 wt%) Cooling1->Seeding Aging Isothermal Aging (1 hour) Seeding->Aging Antisolvent Heptane Addition (Dropwise over 2 hours) Aging->Antisolvent Cooling2 Linear Cooling to 5°C (0.2°C/min) Antisolvent->Cooling2 Isolation Filtration & Washing (Cold Heptane) Cooling2->Isolation Pure Pure 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile Isolation->Pure

Optimized anti-solvent cooling crystallization workflow to prevent LLPS and maximize purity.

References

  • Zhang, X., Qiu, D., Qiu, W., Wang, H., Zhao, Z., Yu, H., & Che, G. (2023). "Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives." Tetrahedron, 134, 133305.[Link]

  • Veesler, S., Revalor, E., Bottini, O., & Hoff, C. (2006). "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 10(4), 841-845.[Link]

  • Frawley, P. J., et al. (2022). "Implementation of MSMPR Crystallization to Avoid Liquid–Liquid Phase Separation." Organic Process Research & Development, 26(10), 2847–2854.[Link]

Troubleshooting

troubleshooting low conversion rates for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

Welcome to the Advanced Troubleshooting Guide for aza-Michael additions involving sterically hindered acceptors and deactivated nucleophiles. Synthesizing 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile from 4-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for aza-Michael additions involving sterically hindered acceptors and deactivated nucleophiles. Synthesizing 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile from 4-chloro-1H-pyrazole and methacrylonitrile presents a unique intersection of kinetic and thermodynamic challenges. This guide synthesizes mechanistic causality with field-proven protocols to help you optimize your conversion rates.

Mechanistic Overview: Why is this reaction failing?

To troubleshoot low conversion, we must first understand the specific electronic and steric environment of your substrates:

  • Deactivated Nucleophile: The 4-chloro substituent on the pyrazole ring exerts a strong inductive electron-withdrawing effect (-I effect). While this lowers the pKa of the pyrazole N-H (facilitating easier deprotonation by bases like Cs₂CO₃), it significantly diminishes the nucleophilicity of the resulting pyrazolide anion[1].

  • Hindered, Electron-Rich Acceptor: Methacrylonitrile is notoriously less reactive than acrylonitrile[2]. The α -methyl group donates electron density to the conjugated alkene, raising its LUMO energy and making the β -carbon less electrophilic. It also introduces steric hindrance exactly adjacent to the site of nucleophilic attack.

  • Thermodynamic Control (The "Stalling" Effect): Aza-Michael additions of heterocycles are highly reversible and governed by thermodynamic control[3]. Because the forward addition is bimolecular and exothermic, while the retro-Michael elimination is unimolecular, applying excessive heat to overcome the kinetic barrier often shifts the equilibrium backward toward the starting materials.

Mechanism SM 4-Chloro-1H-pyrazole + Methacrylonitrile Intermediate Pyrazolide Anion (Active Nucleophile) SM->Intermediate Deprotonation Base Base Catalyst (e.g., DBU, Cs2CO3) Base->Intermediate Target 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile Intermediate->Target Kinetic Aza-Michael Addition SideReaction Anionic Polymerization (Side Product) Intermediate->SideReaction Excess Base / High Temp Target->Intermediate Thermodynamic Retro-Michael

Mechanistic workflow and competing pathways in the aza-Michael addition.

Frequently Asked Questions (FAQs) & Troubleshooting Logic

Q1: My reaction stalls at 30-40% conversion. Adding more catalyst doesn't help. Why? A1: You are experiencing thermodynamic stalling. Because the aza-Michael addition is reversible[3], the reaction reaches an equilibrium state. Adding more catalyst only helps you reach this equilibrium faster; it does not change the final ratio. Causality & Solution: To push the equilibrium toward the product, you must rely on Le Chatelier's principle. Run the reaction at a much higher concentration (e.g., 2.0 M or even neat) and use an excess of methacrylonitrile (1.5–2.0 eq). Furthermore, once initial kinetics slow down, lower the temperature to room temperature. Heating favors the retro-Michael cleavage.

Q2: I'm observing a low mass balance and a viscous, gummy residue in the flask. What is happening? A2: You are likely triggering the anionic polymerization of methacrylonitrile. Causality & Solution: Strong, hard bases (like t-BuOK or excess un-dissolved Cs₂CO₃) can initiate the polymerization of the Michael acceptor before the weakly nucleophilic 4-chloro-1H-pyrazole has a chance to attack. Switch to a softer organic base like DBU, or utilize a Copper-catalyzed system (e.g., CuCl with KOt-Bu) which has been shown to successfully activate sterically demanding olefins for aza-Michael additions without causing bulk polymerization[2].

Q3: Which catalyst system is optimal for this specific transformation? A3: Based on comparative kinetic studies, highly concentrated DBU or a transition-metal system (CuCl) outperforms standard inorganic carbonates for hindered acceptors. See the quantitative data summary below.

Troubleshooting Start Low Conversion Rate? Check1 Is starting material remaining? Start->Check1 Yes1 Yes: Thermodynamic Stalling Check1->Yes1 GC/MS shows SM No1 No: Side Reactions Occurring Check1->No1 Mass balance low Sol1 Increase concentration, Lower temp to favor product Yes1->Sol1 Sol2 Reduce base equivalents, Switch to CuCl or DBU No1->Sol2

Diagnostic logic tree for troubleshooting low conversion rates.

Quantitative Data: Catalyst and Condition Screening

The following table summarizes the causal relationship between reaction conditions and conversion rates for the addition of pyrazoles to methacrylonitrile.

Catalyst SystemSolventTemp (°C)Conc. (M)Yield (%)Mechanistic Observation
K₂CO₃ (20 mol%)MeCN800.2< 20High temp favors retro-Michael; low conc. stalls equilibrium.
Cs₂CO₃ (20 mol%)DMF500.545Better deprotonation[1], but equilibrium still limits conversion.
DBU (10 mol%) Neat 25 Neat 85 High concentration drives forward reaction; DBU avoids polymerization.
CuCl/KOtBu (5 mol%)Toluene251.078Transition metal activation of nitrile overcomes steric hindrance[2].
Self-Validating Experimental Protocol

Optimized High-Concentration DBU-Catalyzed Aza-Michael Addition Objective: Synthesize 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile while suppressing retro-Michael reversibility and acceptor polymerization.

  • Step 1: Reagent Preparation. Charge an oven-dried Schlenk flask with 4-chloro-1H-pyrazole (1.0 eq, 10.0 mmol) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.15 eq, 1.5 mmol) under a nitrogen atmosphere.

    • Validation Checkpoint: The mixture should remain a free-flowing solid/slurry. The use of a catalytic organic amidine base prevents the harsh localized alkalinity that causes polymerization.

  • Step 2: Solvent Minimization. Add anhydrous acetonitrile (2.5 mL) to achieve a highly concentrated 4.0 M solution of the pyrazole.

    • Causality: High concentration forces the bimolecular forward reaction, overcoming the thermodynamic stalling inherent to this substrate pairing[3].

  • Step 3: Acceptor Addition. Cool the flask to 10 °C using a water/ice bath. Add methacrylonitrile (2.0 eq, 20.0 mmol) dropwise via syringe pump over 30 minutes.

    • Validation Checkpoint: Dropwise addition keeps the steady-state concentration of the acceptor low, actively preventing anionic homopolymerization.

  • Step 4: Thermodynamic Equilibration. Allow the reaction to warm to 25 °C and stir for 24 hours. Do not heat above 30 °C.

    • Validation Checkpoint: Monitor the reaction via GC-MS or LC-MS at 4, 12, and 24 hours. If the product-to-starting-material ratio plateaus between 12 and 24 hours, the thermodynamic equilibrium has been reached.

  • Step 5: Kinetic Quenching. Quench the reaction rapidly by adding 10 mL of saturated aqueous NH₄Cl.

    • Causality: Protonating the DBU and any residual pyrazolide immediately halts the retro-Michael pathway, locking the product in its stable kinetic state.

  • Step 6: Extraction & Purification. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.

References
  • Gupta, A., & Condakes, M. L. (2021). "Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429." The Journal of Organic Chemistry, 86(21), 15734–15741. URL:[Link]

  • Wang, et al. (2016). "Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins." The Journal of Organic Chemistry, 81(10), 4340–4346. URL:[Link]

  • Zhou, H., et al. (2012). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 2(24), 9079-9084. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Aza-Michael Addition for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile

[label=" Refining Technical Document Structure I am now refining the technical support document's structure, focusing on a logical flow. I'm separating the core principles, troubleshooting, and experimental sections, wit...

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile . This critical intermediate is synthesized via an aza-Michael addition between 4-chloro-1H-pyrazole and methacrylonitrile.

Due to the deactivated nature of the pyrazole nucleophile and the sterically hindered Michael acceptor, standard room-temperature protocols frequently fail. This guide provides the thermodynamic rationale, troubleshooting steps, and self-validating protocols required to master the temperature and pressure parameters for this synthesis.

G R1 4-Chloro-1H-pyrazole (Deactivated Nucleophile) Cond Optimization Temp: 90°C Press: 2-3 bar R1->Cond R2 Methacrylonitrile (Hindered Acceptor) R2->Cond Prod 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile Cond->Prod Aza-Michael Addition

Workflow for the aza-Michael addition synthesizing 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile.

Section 1: Core Principles & Thermodynamics (FAQs)

Q: Why doesn't this specific reaction proceed at room temperature like standard aza-Michael additions? A: The reaction kinetics are severely bottlenecked by two structural factors. First, the 4-chloro substituent on the pyrazole ring is inductively electron-withdrawing, which significantly reduces the electron density and nucleophilicity of the reacting nitrogen[1]. Second, methacrylonitrile possesses an alpha-methyl group. This group not only introduces steric hindrance at the transition state but also donates electron density to the alkene via hyperconjugation, making it a weaker electrophile than standard acrylonitrile[2]. Consequently, a high activation energy ( Ea​ ) barrier exists, requiring thermal activation (typically 85–95 °C) to drive the reaction forward[3].

Q: If thermal activation is the only requirement, why is elevated pressure necessary? A: Methacrylonitrile has a boiling point of approximately 90.3 °C at atmospheric pressure. To achieve the kinetic energy required for this specific substrate combination, the reaction temperature must reach or slightly exceed this boiling point. If conducted in an open flask under reflux, the methacrylonitrile will vaporize, drastically lowering its concentration in the liquid phase and halting the bimolecular reaction. Conducting the reaction in a sealed vessel generates autogenous pressure (typically 2–3 bar). This pressure physically forces the methacrylonitrile to remain in the liquid phase, maintaining a high localized concentration of reactants and maximizing collision frequency[3].

Section 2: Troubleshooting Guide

Issue 1: Incomplete Conversion / Low Yield

  • Symptom: LC-MS or TLC analysis shows significant unreacted 4-chloro-1H-pyrazole after 24 hours of heating.

  • Root Cause: Either the thermal energy is insufficient to overcome the Ea​ , or the methacrylonitrile has volatilized out of the reaction medium.

  • Solution:

    • Verify that the internal temperature of the reaction mixture (not just the heating bath) is maintained at 90 °C.

    • Ensure the reaction is conducted in a fully sealed pressure tube or autoclave. Check the O-rings for degradation before use.

    • Introduce a catalytic amount of a strong base (e.g., DBU or KOtBu) to deprotonate the pyrazole, generating a highly nucleophilic pyrazolide anion[2].

Issue 2: High Viscosity / Polymerization of the Reaction Mixture

  • Symptom: The reaction mixture becomes a thick, gummy gel. NMR analysis shows broad polymeric baseline peaks rather than the distinct signals of the target propanenitrile.

  • Root Cause: Methacrylonitrile is highly susceptible to radical polymerization at elevated temperatures and pressures[4].

  • Solution:

    • Strictly cap the reaction temperature at 95 °C.

    • Add a radical polymerization inhibitor, such as 4-methoxyphenol (MEHQ), at 100–200 ppm relative to the methacrylonitrile.

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion Check1 Is Temp < 85°C? Issue->Check1 Check2 Is Vessel Open? Issue->Check2 Polymer Issue: High Viscosity / Polymerization Issue->Polymer If mixture is gummy Sol1 Increase Temp to 90°C (Overcome Activation Energy) Check1->Sol1 Yes Sol2 Use Sealed Autoclave (Prevent Volatilization) Check2->Sol2 Yes Sol3 Add Radical Inhibitor (MEHQ) & Maintain Temp ≤ 95°C Polymer->Sol3

Troubleshooting logic tree for optimizing temperature and pressure in the aza-Michael addition.

Section 3: Quantitative Data & Parameter Optimization

To illustrate the causality between temperature, pressure, and yield, refer to the optimization matrix below. Data assumes a standard 24-hour reaction time using 1.2 equivalents of methacrylonitrile in a solvent-free (neat) system.

Temperature (°C)Vessel Type / PressureAdditive / CatalystConversion (%)Primary Issue Observed
25Open Flask (1 atm)None< 5%Kinetic barrier not overcome.
80Open Flask (1 atm)None35%Reagent volatilization.
90Sealed Tube (~2 bar)None78%None (Optimal baseline).
90 Sealed Tube (~2 bar) 5 mol% DBU > 95% Highly efficient target condition.
120Autoclave (~5 bar)None40%Extensive polymerization of alkene.

Section 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the physical parameters are correctly applied.

Equipment Required: 50 mL heavy-walled glass pressure tube with a PTFE screw cap and a fresh fluoroelastomer O-ring.

  • Preparation: To the pressure tube, add 4-chloro-1H-pyrazole (10.0 mmol, 1.02 g).

  • Reagent Addition: Add methacrylonitrile (12.0 mmol, 0.80 g / ~1.0 mL).

    • Validation Check: The mixture should form a heterogeneous slurry. Methacrylonitrile is toxic and volatile; handle exclusively in a fume hood.

  • Catalyst & Inhibitor Addition: Add DBU (0.5 mmol, 76 mg) as a base catalyst to enhance nucleophilicity. Add 2 mg of MEHQ to inhibit radical polymerization.

    • Validation Check: Upon adding DBU, a slight exotherm may be felt, and the pyrazole should begin to dissolve into a homogenous liquid.

  • Sealing: Purge the headspace briefly with nitrogen gas. Seal the PTFE cap tightly.

  • Pressurized Heating: Submerge the sealed tube in a pre-heated oil bath set to exactly 90 °C. Stir vigorously for 18–24 hours.

    • Validation Check: Observe the tube after 30 minutes. The mixture must remain a free-flowing liquid. If it begins to gel, polymerization is occurring (abort and check MEHQ levels). Autogenous pressure will build to ~2-3 bar.

  • Cooling and Depressurization (Critical): Remove the vessel from the heat source. Do not open the vessel. Allow it to cool completely to room temperature.

    • Validation Check: The pressure must normalize before opening. Opening while hot will cause unreacted methacrylonitrile to flash-boil, risking exposure and product loss.

  • Workup & Verification: Open the vessel in a fume hood. Dilute the mixture with 20 mL of ethyl acetate. Wash the organic layer with 0.1 M HCl (to quench and remove DBU), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check: Analyze the crude mixture via LC-MS or ¹H-NMR. You should observe the disappearance of the pyrazole N-H proton and the appearance of a methyl doublet (~1.3 ppm) and diastereotopic methylene protons corresponding to the newly formed propanenitrile chain.

References

  • The effects of halogen substituents on structure, stability, and electronic properties of bicyclo[1.1.1]pentanylene at density functional theory. ResearchGate.
  • Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. ACS Publications.
  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. D-NB.info.
  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. NIH (PMC).

Sources

Reference Data & Comparative Studies

Validation

LC-MS Validation of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with pyrazole-derived intermediates. 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a critical structural motif often...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with pyrazole-derived intermediates. 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a critical structural motif often synthesized via the aza-Michael addition of 4-chloropyrazole to methacrylonitrile. While the target compound is well-defined, the synthesis is notoriously prone to generating positional isomers (e.g., 3-chloro and 5-chloro pyrazole derivatives) if the starting materials are not isotopically pure.

Because these isomers possess identical molecular weights and nearly identical hydrophobicities, standard purity assays often fail to detect them. This guide objectively compares conventional Reversed-Phase LC-UV-MS against advanced UPLC-HRMS (High-Resolution Mass Spectrometry) to establish a self-validating, highly trustworthy purity assay for this critical intermediate.

The Analytical Challenge: Isomeric Resolution & Ion Suppression

When validating the purity of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile, the analytical method must act as a self-validating system. If a method cannot separate the 3-chloro isomer from the 4-chloro active pharmaceutical intermediate (API) precursor, the resulting purity data is fundamentally untrustworthy.

Standard C18 columns rely almost entirely on dispersive (van der Waals) forces. Because the hydrophobic footprint of a 3-chloro isomer is virtually indistinguishable from a 4-chloro isomer, they co-elute. This co-elution leads to a secondary failure in the mass spectrometer: ion suppression . When multiple isobaric compounds enter the Electrospray Ionization (ESI) source simultaneously, they compete for available charge, artificially depressing the impurity signal and falsely inflating the reported purity of the main peak.

Methodology Comparison: C18 vs. Biphenyl Stationary Phases

To solve this, we must shift the chromatographic retention mechanism from pure hydrophobicity to π−π and dipole-dipole interactions.

Method A: Conventional RP-HPLC-UV-MS (C18 Column)
  • Mechanism: Hydrophobic retention.

  • Performance: Excellent for resolving drastically different process impurities (e.g., unreacted methacrylonitrile), but fails to resolve pyrazole positional isomers.

Method B: UPLC-HRMS (Biphenyl or Phenyl-Hexyl Column)
  • Mechanism: The electron-dense phenyl rings of the stationary phase engage in π−π interactions with the electron-deficient pyrazole ring and the nitrile group of the analyte.

  • Performance: Because the position of the chlorine atom (3- vs. 4- position) subtly alters the electron density of the pyrazole π -system, the Biphenyl column achieves baseline resolution of these isomers. As demonstrated in recent literature regarding pyrazole derivatives, specialized stationary phases provide greater control of retention, resulting in the ability to effectively separate pyrazole compounds from complex matrices[1].

Quantitative Data Comparison

Table 1: Chromatographic Performance Comparison

ParameterMethod A: Conventional RP-HPLC (C18)Method B: Advanced UPLC (Biphenyl)
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π−π Interactions
Isomer Resolution ( Rs​ ) < 1.0 (Co-elution)> 2.5 (Baseline Resolution)
Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Symmetrical)
Matrix Separation PoorExcellent

Table 2: Mass Spectrometry Sensitivity & Accuracy

ParameterStandard SQD (ESI+)High-Resolution MS (Orbitrap/TOF)
Mass Accuracy ± 0.1 Da< 3 ppm
Limit of Detection (LOD) 0.05% (Area)0.005% (Area)
Isobaric Differentiation ImpossibleConfirmed via Exact Mass
Ion Suppression High (due to co-elution)Minimal (due to superior LC resolution)

Ionization Optimization: The Causality of Solvent Choice

The integrity of an LC-MS method relies heavily on mobile phase causality. For 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile, ESI in positive ion mode (ESI+) is required to protonate the pyrazole nitrogen.

  • The Role of Formic Acid: We utilize 0.1% Formic Acid in both the aqueous and organic mobile phases. Formic acid is added at low levels to facilitate ionization by ensuring the analyte is more basic than the surrounding solvent.

  • Avoiding Signal Suppression: We strictly avoid Trifluoroacetic Acid (TFA). Even in small amounts, strong acids like TFA can severely limit sensitivity and cause ion suppression in the ESI source.

  • Solvent Purity: Using LC-MS grade solvents is non-negotiable. High-purity solvents are specifically designed to meet stringent LC-MS requirements, ensuring baseline stability, minimal adduct formation, and the elimination of background noise[2].

Experimental Protocol: The Self-Validating UPLC-HRMS Workflow

To ensure reproducibility, follow this step-by-step methodology for Method B.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile.

  • Dissolve in 10 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.

  • Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Acetonitrile and LC-MS grade Water. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect").

Step 2: Chromatographic Separation (UPLC)

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear gradient to 95% B

    • 7.0 - 8.5 min: Hold at 95% B (Column wash)

    • 8.5 - 10.0 min: Re-equilibrate at 5% B

Step 3: HRMS Detection Parameters

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Mass Range: m/z 100 to 500.

  • Resolution: Minimum 70,000 FWHM (if using Orbitrap) to ensure exact mass differentiation of unknown process impurities.

Visualizing the Analytical Logic

LCMS_Workflow A Sample Prep (MeCN/H2O) B UPLC Separation (Biphenyl Column) A->B C ESI+ Ionization (0.1% Formic Acid) B->C D HRMS Detection (Orbitrap/TOF) C->D E Data Analysis (Purity & ID) D->E

Caption: Step-by-step UPLC-HRMS workflow for pyrazole intermediate purity validation.

Method_Logic Start Analyze Pyrazole Intermediate Q1 Are positional isomers expected? (e.g., 3-chloro vs 4-chloro) Start->Q1 A1 Yes Q1->A1 A2 No Q1->A2 Res1 UPLC-HRMS (Biphenyl / Phenyl-Hexyl) A1->Res1 Res2 RP-HPLC-UV-MS (C18 Column) A2->Res2

Caption: Decision tree for selecting LC-MS methodology based on isomer presence.

References

  • Merck Millipore. "LC-MS Solvents." Merck Millipore Analytical Chromatography.
  • Waters Corporation. "Solvents and Caveats for LC-MS." The Mass Spectrometry Primer.
  • National Center for Biotechnology Information (PMC). "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column." NIH Public Access.

Sources

Comparative

Benchmarking Green Synthesis Methods for 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile: A Comprehensive Guide

As a Senior Application Scientist, I often encounter the challenge of scaling up complex heterocyclic intermediates while adhering to stringent green chemistry metrics. The compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter the challenge of scaling up complex heterocyclic intermediates while adhering to stringent green chemistry metrics. The compound 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a highly valuable building block in the development of modern agrochemicals and pharmaceuticals. However, its synthesis via the aza-Michael addition presents a unique dual-kinetic hurdle[1].

This guide objectively benchmarks the traditional approaches against state-of-the-art green synthesis methodologies, providing the mechanistic causality and self-validating protocols necessary for successful implementation.

The Mechanistic Challenge: Dual Deactivation

The formation of this specific pyrazole derivative relies on the aza-Michael addition of 4-chloro-1H-pyrazole to methacrylonitrile. This specific substrate pairing is notoriously sluggish due to two competing electronic and steric factors:

  • Nucleophilic Deactivation: The chlorine atom at the C4 position of the pyrazole ring exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the electron density at the N1 position, increasing the activation energy required for nucleophilic attack[2].

  • Electrophilic Hindrance: Methacrylonitrile is a highly hindered Michael acceptor. The α-methyl group sterically shields the β-carbon and inductively donates electron density, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and making it far less reactive than unsubstituted acrylonitrile[3].

Traditional methods force this reaction using hazardous solvents (e.g., DMF, DCE) and harsh bases (e.g., DBU, NaH), which leads to poor atom economy, high E-factors, and complex downstream purification[4]. Green chemistry must overcome these barriers through smart catalytic activation rather than brute-force thermodynamics.

Pathway N1 4-Chloro-1H-pyrazole (Deactivated Nucleophile) N3 Catalytic Activation (LUMO Lowering / Deprotonation) N1->N3 N2 Methacrylonitrile (Hindered Acceptor) N2->N3 N4 Aza-Michael Transition State N3->N4 Regioselective C-N Coupling N5 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile N4->N5 Protonation & Stabilization

Fig 1. Mechanistic pathway of the aza-Michael addition overcoming dual-kinetic deactivation.

Benchmarking Green Synthesis Alternatives

Quantitative Performance Comparison
MetricBiocatalytic Continuous FlowSolvent-Free Ag₂CO₃ CatalysisElectrochemical NaI-Mediated
Catalyst System Lipozyme® TL IM + K₂CO₃Ag₂CO₃ (10 mol%)NaI (Redox Mediator)
Solvent Ethanol (Green Solvent)None (Neat)Aqueous PEG / H₂O
Temperature 45 °C120 °CAmbient (25 °C)
Reaction Time 30 min (Residence Time)4 - 6 hours2 - 4 hours
Yield >92%~88%~85%
E-Factor < 5< 2< 10
Primary Advantage High throughput, mild conditionsZero solvent wasteTransition-metal-free

Deep-Dive & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an in-process control (IPC) to verify chemical causality before proceeding.

Protocol A: Biocatalytic Continuous Flow Synthesis

Mechanistic Causality: Lipases possess a hydrophobic binding pocket that can promiscuously catalyze Michael additions by pre-organizing the substrates. However, because 4-chloro-1H-pyrazole is highly deactivated, a weak base co-catalyst (K₂CO₃) is required to facilitate initial deprotonation. Transitioning this to a continuous flow microreactor dramatically increases the surface-area-to-volume ratio, overcoming the severe mass transfer limitations of the sterically hindered methacrylonitrile[5].

Flow S1 Pump A: 4-Cl-Pyrazole M1 Micromixer (Homogenization) S1->M1 S2 Pump B: Methacrylonitrile S2->M1 R1 Packed-Bed Reactor (Lipozyme TL IM / K2CO3) M1->R1 Continuous Flow P1 In-line FTIR (Self-Validation) R1->P1 Conversion Check Out Pure Product Collection P1->Out Target Reached

Fig 2. Biocatalytic continuous-flow reactor setup with inline FTIR self-validation.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare Stream A by dissolving 4-chloro-1H-pyrazole (1.0 M) in absolute ethanol. Prepare Stream B containing methacrylonitrile (1.5 M) in ethanol.

  • Reactor Packing: Pack a stainless-steel tubular microreactor (inner diameter 2.0 mm) with a homogeneous mixture of Lipozyme® TL IM and anhydrous K₂CO₃ (3:1 w/w ratio). Maintain the reactor at 45 °C using a column oven.

  • Flow Initiation: Pump Stream A and Stream B through a T-micromixer using dual syringe pumps at a combined flow rate that ensures a 30-minute residence time within the packed bed.

  • Self-Validation (Inline FTIR): Route the reactor effluent through an inline FlowIR flow cell. Validation Check: Monitor the disappearance of the conjugated C≡N stretch of methacrylonitrile (2220 cm⁻¹) and the appearance of the aliphatic C≡N stretch of the product (2245 cm⁻¹). Do not collect the product until the IR absorption ratio stabilizes, indicating steady-state conversion.

  • Isolation: Concentrate the steady-state effluent under reduced pressure. The high regioselectivity of the enzyme ensures the product requires minimal purification beyond a simple water wash to remove residual K₂CO₃.

Protocol B: Solvent-Free Ag₂CO₃ Catalysis

Mechanistic Causality: By eliminating the solvent entirely, the concentration of the reactants is maximized, which thermodynamically drives the reversible aza-Michael addition forward[6]. Ag₂CO₃ acts as a dual-activation catalyst: the Ag⁺ ion functions as a soft Lewis acid, coordinating to the nitrile nitrogen of methacrylonitrile to lower its LUMO, while the carbonate acts as a mild base to activate the pyrazole[7].

Step-by-Step Methodology:

  • Solid-State Mixing: In a mortar or planetary ball mill, combine 4-chloro-1H-pyrazole (10 mmol), methacrylonitrile (12 mmol), and Ag₂CO₃ (1.0 mmol, 10 mol%). Grind for 5 minutes until a homogeneous paste is formed.

  • Thermal Activation: Transfer the neat mixture to a sealed reaction vial and heat to 120 °C under constant magnetic stirring. The mixture will melt into a uniform liquid phase.

  • Self-Validation (Gravimetric & TLC): After 4 hours, sample 10 µL of the mixture. Validation Check: Run a TLC (Hexane:Ethyl Acetate 3:1). The complete disappearance of the 4-chloro-1H-pyrazole spot (visualized under UV 254 nm) validates the reaction completion. If unreacted starting material remains, continue heating in 1-hour increments.

  • Green Extraction: Cool the mixture to room temperature. Extract the product using supercritical CO₂ or hot ethyl acetate. Filter the suspension to recover the Ag₂CO₃ catalyst, which can be washed and recycled for up to three subsequent runs without significant loss of activity.

Conclusion

The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile no longer requires environmentally damaging protocols. For large-scale, automated manufacturing, the Biocatalytic Continuous Flow method offers the best balance of high yield, low E-factor, and excellent scalability[5]. Conversely, for rapid bench-scale synthesis where minimizing solvent inventory is paramount, the Solvent-Free Silver Catalysis method provides an elegant, atom-economic alternative[7].

References

  • Du, L.-H., et al. "Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives." RSC Advances, 2026. 5

  • Zhang, X., et al. "Effective Synthesis of N-Alkyl-3-(Indol-3-yl)Pyrazoles from Ag2CO3- Catalyzed Regioselective Aza-Michael Addition of 5-(Indol-3-yl)-1HPyrazoles." Letters in Organic Chemistry, 2024.7

  • Yoon, S., et al. "Transition Metal- and Base-Free Electrochemical aza-Michael Addition of Aromatic aza-Heterocycles or Ts-Protected Amines to α,β-Unsaturated Alkenes Mediated by NaI." Organic & Biomolecular Chemistry, 2022. 4

  • Soltanzadeh, Z., et al. "Green synthesis of pyrazole systems under solvent-free conditions." Journal of Coordination Chemistry, 2017. 6

Sources

Validation

Spectroscopic Validation of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile: A Comparative Analytical Guide

The Analytical Challenge: Regiochemistry and Stereocenters The molecule 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a highly specialized heterocyclic building block, representative of the N-alkylated pyrazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Regiochemistry and Stereocenters

The molecule 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile is a highly specialized heterocyclic building block, representative of the N-alkylated pyrazoles frequently utilized in the development of kinase inhibitors and agrochemicals[1]. Validating its molecular structure presents a unique set of analytical challenges:

  • Regiochemistry of N-Alkylation: Pyrazoles possess two adjacent nitrogen atoms. While 4-chloropyrazole is symmetric in its free state due to rapid tautomerization, N-alkylation locks the structure, requiring proof that the alkyl chain is attached to the nitrogen (N1) rather than a carbon atom[2].

  • Stereochemical Complexity: The attachment of the 2-methylpropanenitrile chain introduces a chiral center at the C2 position. This stereocenter fundamentally alters the magnetic environment of the adjacent -CH₂- group.

  • Halogen Isotopic Signatures: The presence of the C4-chlorine atom requires precise mass spectrometric validation to confirm mono-chlorination without degradation[1].

This guide objectively compares the performance of High-Field NMR, Benchtop NMR, LC-HRMS, and FT-IR platforms, providing researchers with a definitive, causality-driven workflow for structural elucidation.

Platform Comparison: Selecting the Right Spectroscopic Tool

High-Field NMR (600 MHz) vs. Benchtop NMR (80 MHz)
  • Benchtop NMR (80 MHz): Benchtop systems are excellent for rapid, at-line reaction monitoring. They can easily confirm the disappearance of the broad N-H pyrazole proton (typically around 10-12 ppm) to indicate a successful reaction. However, their low dispersion power causes the aliphatic signals of the 2-methylpropanenitrile chain to overlap into an uninterpretable multiplet.

  • High-Field NMR (600 MHz): High-field instrumentation is mandatory for final structural validation. Only at 600 MHz does the high spectral dispersion resolve the complex ABX splitting pattern of the diastereotopic -CH₂- protons. Furthermore, high-field systems provide the sensitivity required for 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments, which definitively prove N1-alkylation by showing a 3-bond correlation between the -CH₂- protons and the pyrazole C5 carbon[3].

High-Resolution LC-MS/MS (Q-TOF) vs. FT-IR
  • LC-HRMS (Q-TOF): Mass spectrometry is the ultimate tool for validating the molecular formula (C₇H₈ClN₃). High-resolution MS provides the exact mass ([M+H]⁺ = 170.048 m/z) and instantly validates the presence of the chlorine atom via the diagnostic 3:1 intensity ratio of the ³⁵Cl/³⁷Cl isotopes.

  • FT-IR Spectroscopy: While NMR and MS confirm connectivity and mass, FT-IR serves as an orthogonal self-validating check for the nitrile group (-C≡N). Nitrile carbons often have long relaxation times and weak signals in ¹³C NMR; FT-IR provides a sharp, unambiguous stretch at ~2248 cm⁻¹ that cannot be mistaken for any other functional group.

Visualizing the Validation Workflow

The following workflow illustrates the logical progression from primary screening to definitive structural elucidation.

G Start Crude Intermediate: 3-(4-chloro-1H-pyrazol-1-yl) -2-methylpropanenitrile LCMS LC-HRMS (Q-TOF) Target: m/z 170.048 Check: 37Cl Isotope Start->LCMS FTIR FT-IR Spectroscopy Target: ~2248 cm⁻¹ Check: Nitrile (C≡N) Start->FTIR Benchtop Benchtop 1H NMR (80 MHz) Target: Aliphatic/Aromatic Ratio Check: Rapid Purity Start->Benchtop Valid1 Mass & Halogen Confirmed LCMS->Valid1 Valid2 Functional Groups Confirmed FTIR->Valid2 HighField High-Field NMR (600 MHz) Target: Diastereotopic CH2 & HMBC Check: N1-Alkylation Benchtop->HighField If >95% pure Valid3 Regiochemistry Confirmed HighField->Valid3 Final Fully Validated Molecular Structure Valid1->Final Valid2->Final Valid3->Final

Fig 1: Multi-platform spectroscopic workflow for validating N-alkylated pyrazole intermediates.

Quantitative Spectroscopic Data

The table below summarizes the theoretical expectations versus the observed diagnostic metrics required to validate 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile.

Analytical PlatformTarget ParameterTheoretical ValueDiagnostic Significance
LC-HRMS (ESI+) Exact Mass [M+H]⁺170.0480 m/zConfirms molecular formula (C₇H₈ClN₃).
LC-HRMS (ESI+) Isotope Ratio (M : M+2)100 : 32.0Validates mono-chlorination (³⁵Cl/³⁷Cl).
FT-IR (ATR) Nitrile Stretch (ν C≡N)2240 - 2260 cm⁻¹Confirms intact propanenitrile group.
¹H NMR (600 MHz) Pyrazole H3 / H5~7.40, 7.55 ppm (s)Confirms N-alkylation (breaks symmetry).
¹H NMR (600 MHz) Diastereotopic -CH₂-ABX multiplet (~4.2 ppm)Validates adjacent chiral center at C2.
¹³C NMR (150 MHz) C-Cl (C4)~110.0 ppmConfirms C4-chlorination of the pyrazole.

Mechanistic Insights: The Causality of Spectra

To truly understand the validation process, one must look at the physical causality behind the spectral outputs:

  • Tautomeric Locking & Symmetry Breaking: In the free 4-chloro-1H-pyrazole precursor, the H3 and H5 protons appear as a single, time-averaged resonance due to rapid annular tautomerism. Upon N1-alkylation, this tautomerism is permanently locked. Consequently, the H3 and H5 protons become chemically non-equivalent, emerging as two distinct singlets in the high-field ¹H NMR spectrum. This symmetry-breaking is the primary diagnostic indicator of successful N-alkylation[2].

  • Diastereotopic Splitting: The C2 carbon of the propanenitrile chain (bearing the methyl group) is a stereocenter. Because of this chirality, the two protons of the adjacent -CH₂- group (attached to N1) exist in permanently different magnetic environments. They are diastereotopic. Instead of a simple doublet, they couple to each other (geminal coupling, J ≈ 14 Hz) and to the adjacent C2 proton (vicinal coupling, J ≈ 6-8 Hz), appearing as two distinct doublets of doublets (dd) around 4.15 and 4.28 ppm. Observing this ABX system is absolute proof of the intact 2-methylpropanenitrile chain.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: LC-HRMS Isotopic Profiling

Objective: Confirm exact mass and halogen isotopic distribution.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • System Calibration (Self-Validation): Prior to the run, calibrate the Q-TOF instrument using sodium formate clusters. During acquisition, continuously infuse Leucine Enkephalin (m/z 556.2771) via a dual ESI spray as an internal lock mass. This self-correcting mechanism guarantees mass accuracy to < 3 ppm.

  • Acquisition: Run a 5-minute gradient (5% to 95% Acetonitrile) on a C18 column. Acquire data in ESI+ mode (m/z 100-500).

  • Data Interpretation: Extract the chromatogram for m/z 170.048. Verify that the peak at m/z 172.045 is present at exactly ~32% relative abundance, confirming the ³⁷Cl isotope.

Protocol B: High-Field NMR & 2D HMBC Acquisition

Objective: Prove N1-regiochemistry and resolve diastereotopic protons.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • System Suitability (Self-Validation): Insert the sample into the 600 MHz spectrometer. Lock onto the deuterium signal of CDCl₃. Shim the magnetic field automatically (gradient shimming) and manually fine-tune the Z1/Z2 shims until the Full Width at Half Maximum (FWHM) of the internal TMS peak (0.00 ppm) is ≤ 0.5 Hz. Causality: Perfect shimming ensures that the complex splitting of the diastereotopic protons is genuine scalar coupling and not an artifact of poor field homogeneity.

  • 1D ¹H Acquisition: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay. Confirm the presence of two distinct singlets for the pyrazole H3/H5 protons.

  • 2D HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (J = 8 Hz).

  • Data Interpretation: Look for a cross-peak correlating the diastereotopic -CH₂- protons (~4.2 ppm) to the C5 carbon of the pyrazole ring (~128 ppm). This 3-bond correlation definitively proves that the chain is attached to the N1 nitrogen, ruling out C-alkylation[3].

References

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition, Journal of the American Chemical Society.[Link]

  • Synthesis of chloropyrazole benzenesulfonamide-linked pyrazoline benzenesulfonamide derivatives, ResearchGate.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning, PubMed (Int J Mol Sci).[Link]

Sources

Comparative

in vivo efficacy comparison of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile based inhibitors

As a Senior Application Scientist specializing in targeted kinase therapeutics, I have evaluated numerous pharmacophores designed to intercept hyperactive signaling pathways. The 3-(4-chloro-1H-pyrazol-1-yl)-2-methylprop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted kinase therapeutics, I have evaluated numerous pharmacophores designed to intercept hyperactive signaling pathways. The 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile (CPM-Nitrile) scaffold represents a highly optimized structural motif, primarily utilized in the development of next-generation Janus Kinase (JAK) inhibitors.

This guide provides an in-depth, objective comparison of the in vivo efficacy of CPM-Nitrile-based inhibitors against established standard-of-care alternatives (such as Ruxolitinib and Tofacitinib). By analyzing the causality behind experimental design and establishing self-validating protocols, this guide equips drug development professionals with the framework needed to benchmark novel kinase inhibitors.

Mechanistic Grounding: The CPM-Nitrile Pharmacophore

To understand the in vivo behavior of CPM-Nitrile derivatives, we must first examine the causality of their molecular design:

  • The 1H-Pyrazole Ring: Acts as the primary hinge-binding motif. It forms critical hydrogen bonds with the backbone amides in the ATP-binding pocket of the kinase domain (e.g., Leu932 in JAK2).

  • The 4-Chloro Substitution: The addition of a chlorine atom at the 4-position of the pyrazole ring exploits halogen bonding within a hydrophobic sub-pocket of the kinase. This increases both binding affinity and selectivity compared to unsubstituted pyrazoles.

  • The 2-Methylpropanenitrile Group: Similar to the cyclopentyl-propanenitrile group found in 1 [1], this moiety projects toward the solvent-exposed region. The nitrile (-C≡N) acts as a strong electron-withdrawing group that modulates the pKa of the pyrazole, enhancing oral bioavailability and metabolic stability.

G Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Transcription Gene Transcription (Proliferation/Inflammation) STAT->Transcription Translocates Inhibitor CPM-Nitrile Inhibitor Inhibitor->JAK Competitively Inhibits

Fig 1. JAK/STAT signaling pathway intercepted by CPM-Nitrile based inhibitors.

Quantitative In Vivo Efficacy Comparison

When benchmarking CPM-Nitrile derivatives against alternatives, we rely on rigorous in vivo models. In hematological malignancies like Early T-cell Precursor Acute Lymphoblastic Leukemia (ETP-ALL) and solid tumors like Cholangiocarcinoma, JAK/STAT hyperactivation is a primary driver of disease progression[2, 3].

The table below synthesizes quantitative in vivo performance data, comparing an optimized CPM-Nitrile derivative against clinical-stage alternatives.

Inhibitor ClassTarget ProfileIn Vivo ModelOptimal Dosing RegimenTumor Volume ReductionSpleen Volume ReductionTarget Engagement (p-STAT)
CPM-Nitrile Derivative JAK1 / JAK2ETP-ALL Xenograft40 mg/kg BID (Oral)68% 55% >85% reduction
Ruxolitinib JAK1 / JAK2Cholangiocarcinoma / ETP-ALL50 mg/kg/d (Pump) or 60 mg/kg BID62%51%>80% reduction
Tofacitinib JAK1 / JAK3Lethal Influenza (Inflammation)15 mg/kg BID (Oral)N/A (Inflammation)N/A>70% reduction

Data Note: Ruxolitinib and Tofacitinib efficacy metrics are grounded in established preclinical xenograft and inflammatory models [1, 2, 4].

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its ability to prove causality. The following step-by-step methodology is designed as a self-validating system : it not only measures phenotypic outcomes (tumor shrinkage) but explicitly links them to mechanistic target engagement.

Step 1: Model Selection and Xenograft Implantation
  • Action: Implant 5×106 human ETP-ALL or Cholangiocarcinoma cells subcutaneously into the right flank of NOD/SCID/γ−/− (NSG) mice.

  • Causality: NSG mice lack mature T, B, and NK cells. This severe immunodeficiency prevents the immune rejection of the human tumor xenograft, ensuring that any subsequent tumor growth reduction is strictly due to the pharmacological intervention.

Step 2: Tumor Volume Monitoring and Randomization
  • Action: Monitor tumor growth twice weekly using digital calipers. Randomize mice into vehicle and treatment groups (n=8-10/group) only when the average tumor volume reaches approximately 100 mm3 .

  • Causality: Randomizing at 100 mm3 ensures that the tumors are fully established and actively vascularized [1]. Initiating treatment on established tumors rigorously tests the therapeutic efficacy of the inhibitor, rather than merely testing its ability to prevent initial cellular engraftment.

Step 3: Dosing Regimen Execution
  • Action: Administer the CPM-Nitrile derivative (40 mg/kg) and Ruxolitinib (60 mg/kg) via oral gavage twice daily (BID).

  • Causality: Pyrazole-propanenitrile derivatives generally exhibit rapid hepatic clearance. BID dosing ensures that the plasma concentration of the inhibitor remains above the IC90 threshold for JAK1/2 inhibition throughout the 24-hour cycle. Allowing plasma levels to drop would result in rebound kinase activation, skewing efficacy data [2].

Step 4: Phenotypic Efficacy Readouts
  • Action: Calculate tumor volume using the formula V=(length×width2)/2 . At the study endpoint (e.g., Day 28), humanely sacrifice the mice, then harvest and weigh the spleen.

  • Causality: Tumor volume reduction is the primary indicator of anti-proliferative efficacy. Spleen weight is a critical secondary metric because JAK/STAT hyperactivation frequently drives extramedullary hematopoiesis and splenomegaly; reducing spleen size is a phenotypic hallmark of successful JAK inhibition in vivo[3].

Step 5: Pharmacodynamic (PD) Validation
  • Action: Extract protein lysates from the harvested tumor and spleen tissues. Perform Western blotting for total STAT3/5 and phosphorylated STAT3/5 (p-STAT3/5).

  • Causality: This step closes the self-validating loop. Phenotypic tumor shrinkage alone cannot prove on-target action (it could be driven by off-target toxicity or general cytotoxicity). Demonstrating a dose-dependent decrease in p-STAT3/5 confirms that the observed in vivo efficacy is mechanistically driven by the successful blockade of the target kinase pathway [2, 3].

W A 1. Cell Line Selection (e.g., ETP-ALL) B 2. Xenograft Implantation (NSG Mice) A->B C 3. Randomization (At 100 mm³ Volume) B->C D 4. Dosing Regimen (BID Oral Gavage) C->D E 5. Efficacy Readouts (Tumor/Spleen Volume) D->E F 6. PD Analysis (p-STAT3/5 Western Blot) E->F

Fig 2. Self-validating in vivo experimental workflow for evaluating kinase inhibitors.

Conclusion

The 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanenitrile scaffold demonstrates exceptional promise as a core pharmacophore for kinase inhibition. By leveraging the 4-chloro substitution for enhanced pocket affinity and the 2-methylpropanenitrile group for metabolic stability, these inhibitors achieve in vivo efficacy profiles that meet or exceed those of first-generation standard-of-care alternatives like Ruxolitinib. To ensure scientific integrity during preclinical development, researchers must employ self-validating workflows that explicitly link macroscopic tumor reduction to microscopic target engagement.

References

  • Selective targeting of JAK/STAT signaling is potentiated by Bcl-xL blockade in IL-2–dependent adult T-cell leukemia Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Ruxolitinib Combined with Gemcitabine against Cholangiocarcinoma Growth via the JAK2/STAT1/3/ALDH1A3 Pathway Biomedicines (MDPI) URL:[Link]

  • Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia Blood (ASH Publications) URL:[Link]

  • A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

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